3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
説明
特性
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJGEKETQUNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Properties and Applications of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
Executive Summary
The compound 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine is a highly versatile building block and pharmacophore in medicinal chemistry. Structurally characterized by a lipophilic tetralin (1,2,3,4-tetrahydronaphthalene) core attached to a flexible 3-aminopropyl chain, it serves as a privileged scaffold for designing neuroactive agents. This whitepaper details the physicochemical properties, self-validating synthetic methodologies, and pharmacological applications of this compound, specifically focusing on its role in G-protein coupled receptor (GPCR) modulation and monoaminergic signaling[1].
Physicochemical Profiling
The physicochemical properties of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine dictate its pharmacokinetic behavior, notably its ability to cross the blood-brain barrier (BBB). The tetralin core provides significant lipophilicity, while the primary amine serves as a crucial hydrogen-bond donor for receptor binding.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value |
| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Monoisotopic Mass | 189.1517 Da |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Predicted LogP (XLogP3) | ~3.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Data extrapolated from validated structural analogs via[2].
Synthetic Methodology: A Self-Validating Protocol
To ensure high regioselectivity and yield, the synthesis of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine is best achieved via a palladium-catalyzed Heck cross-coupling followed by a tandem catalytic hydrogenation.
Step 1: Palladium-Catalyzed Heck Cross-Coupling
Objective: Form the unsaturated carbon framework selectively at the C2 position of the tetralin ring. Causality: The choice of Heck cross-coupling over direct Friedel-Crafts alkylation avoids polyalkylation and ensures strict regioselectivity.
-
Reaction Setup: Charge a flame-dried Schlenk flask with 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), acrylonitrile (1.5 equiv), and palladium(II) acetate (0.05 equiv).
-
Solvent & Base: Add triethylamine (2.0 equiv) as the base and anhydrous DMF as the solvent.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Mechanism: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) active species generated in situ.
-
Heating: Heat the reaction to 110°C for 12 hours.
-
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The product should show a distinct UV-active spot. Confirm the intermediate mass via LC-MS (Expected [M+H]⁺ for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile: ~184.1 m/z).
Step 2: Tandem Reduction (Alkene and Nitrile)
Objective: Reduce the intermediate to the primary amine. Causality: Raney Nickel is preferred over standard Pd/C because it effectively reduces both the alkene and the nitrile to the primary amine in a single step without promoting unwanted hydrogenolysis of the tetralin aromatic ring.
-
Reaction Setup: Dissolve the intermediate in ammoniacal methanol. Mechanism: The presence of ammonia suppresses the formation of secondary and tertiary amine byproducts during nitrile reduction.
-
Catalyst Addition: Add Raney Nickel catalyst (10% w/w).
-
Hydrogenation: Pressurize the Parr hydrogenator vessel with H₂ gas (60 psi) and agitate for 12 hours[3].
-
Validation Checkpoint 2: Filter the mixture through a Celite pad. Perform a Ninhydrin stain on TLC; the primary amine will yield a deep purple/blue spot. Confirm the final structure via ¹H-NMR (CDCl₃): validate the disappearance of the alkene protons (~6.5 ppm) and the appearance of a triplet at ~2.7 ppm corresponding to the terminal -CH₂-NH₂ group.
Stepwise synthetic route for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine via Heck coupling.
Pharmacological Significance & Receptor Interactions
The tetralin-amine scaffold is highly privileged in neuropharmacology. The tetralin portion mimics the aromatic ring of endogenous monoamines (such as dopamine and serotonin), while the propyl chain provides optimal spatial distancing for the basic amine to interact with conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic GPCRs.
Dopaminergic Modulation
Derivatives of tetralin-amines exhibit high affinity for D2 and D3 dopamine receptors. Research into bivalent ligands targeting these receptors demonstrates that tetralin-amine derivatives can achieve significant cooperative gains in receptor affinity and functional potency[1]. Furthermore, structural modifications—such as the addition of a phenylpiperazine moiety to the amine terminus—can yield high-affinity D3-preferring agonists with potent in vivo activity and long durations of action, which are critical for Parkinson's disease models[3].
Monoamine Oxidase (MAO) Interaction
Beyond GPCRs, tetralin-amines interact with metabolic enzymes. Related amine derivatives act as substrates or competitive inhibitors for monoamine oxidase (MAO). For instance, MAO extracted from Aspergillus niger has been documented to catalyze the oxidative deamination of similar tetralin-amine substrates, highlighting the compound's relevance in enzymatic degradation studies[4].
Proposed GPCR-mediated signaling pathway for tetralin amine derivatives at D2/D3 receptors.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92460929, 6-(2-Aminopropyl)tetralin, (R)-. Retrieved from[Link]
-
Dutta, A. K., et al. (2008). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist. Journal of Medicinal Chemistry, 51(8), 2114-2125. Retrieved from[Link]
-
Kumar, R., et al. (2010). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PMC - NIH. Retrieved from[Link]
-
BRENDA Enzyme Database. (2026). Information on EC 1.4.3.4 - monoamine oxidase. Retrieved from[Link]
Sources
- 1. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(2-Aminopropyl)tetralin, (R)- | C13H19N | CID 92460929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
Synthesis and Scale-Up of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary
The molecule 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine (also referred to as 3-(tetralin-6-yl)propan-1-amine) is a highly valuable building block in medicinal chemistry. Its structurally rigidified tetralin core combined with a flexible propylamine linker makes it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly in the development of melatonergic agents, sphingosine-1-phosphate (S1P) receptor modulators, and monoamine transporter inhibitors.
This whitepaper details a highly efficient, scalable, and regioselective three-step synthetic pathway. By leveraging an electrophilic aromatic bromination, a palladium-catalyzed Heck cross-coupling, and a global catalytic hydrogenation, this route avoids the use of harsh stoichiometric reducing agents and provides excellent atom economy.
Retrosynthetic Analysis & Strategy Selection
When designing the synthesis for arylpropylamines, chemists typically evaluate two primary routes: Friedel-Crafts acylation followed by multi-step reduction, or direct transition-metal catalyzed cross-coupling.
We selected the Heck Cross-Coupling Route due to its superior regiocontrol and step economy. The Friedel-Crafts approach often requires harsh conditions (e.g., AlCl₃) and multiple reduction steps (Clemmensen or Wolff-Kishner) to fully deoxygenate the intermediate ketone. In contrast, the Heck reaction allows for the direct installation of a functionalized three-carbon chain using inexpensive acrylonitrile, followed by a single-pot global reduction of both the alkene and nitrile moieties.
Retrosynthetic strategy for 3-(tetralin-6-yl)propan-1-amine via Heck coupling and reduction.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Regioselective Bromination of Tetralin
The synthesis begins with the electrophilic aromatic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin).
-
Causality & Mechanism: The saturated ring of tetralin exerts steric hindrance at the α -positions (C5 and C8). Consequently, electrophilic attack by the bromonium ion is directed almost exclusively to the less hindered β -positions (C6 and C7), which are chemically equivalent, ensuring high regiochemical purity.
Protocol:
-
In a 1 L round-bottom flask, dissolve tetralin (1.0 equiv, 0.5 mol) in 300 mL of anhydrous CH₂Cl₂.
-
Add a catalytic amount of iodine (0.01 equiv) to act as a Lewis acid and polarize the bromine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add bromine (1.05 equiv) dropwise via an addition funnel over 1 hour to control the exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted Br₂. Wash the organic layer with 10% NaOH (to remove HBr) and brine. Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation to yield 6-bromo-1,2,3,4-tetrahydronaphthalene .
Step 2: Heck Cross-Coupling with Acrylonitrile
The second step involves the palladium-catalyzed coupling of 6-bromotetralin with acrylonitrile[1].
-
Causality & Mechanism: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. We utilize tri-o-tolylphosphine (P(o-tolyl)₃) as the ligand. Its significant steric bulk promotes ligand dissociation to form the coordinatively unsaturated, highly active 14-electron Pd(0) complex, and accelerates the final reductive elimination step. Triethylamine (Et₃N) acts as the terminal base to neutralize the HBr byproduct, regenerating the catalyst[2].
Protocol:
-
To an oven-dried Schlenk flask, add 6-bromotetralin (1.0 equiv), acrylonitrile (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.10 equiv), and Et₃N (2.0 equiv) in anhydrous DMF (0.5 M).
-
Degas the mixture thoroughly via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction to 100 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove the DMF solvent. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield (E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile .
Step 3: Global Reduction (Alkene & Nitrile)
The final step is the simultaneous hydrogenation of the conjugated alkene and the nitrile group to yield the primary amine.
-
Causality & Mechanism: Catalytic hydrogenation of nitriles proceeds via an intermediate primary imine[3]. A notorious side reaction in this process is the nucleophilic attack of the newly formed primary amine onto the intermediate imine, leading to the formation of secondary and tertiary amine impurities. To suppress this, the reaction is conducted in 10 N methanolic ammonia . According to Le Chatelier's principle, the massive excess of ammonia shifts the transimination equilibrium backward, completely blocking the pathway to the secondary imine[4].
Mechanism of nitrile reduction highlighting the role of ammonia in suppressing secondary amines.
Protocol:
-
In a Parr hydrogenation high-pressure vessel, dissolve the cinnamonitrile intermediate (1.0 equiv) in 10 N methanolic ammonia (ratio of ammonia to substrate should be at least 5:1).
-
Add a slurry of Raney Nickel catalyst (approx. 20% w/w).
-
Pressurize the vessel with H₂ gas to 50 psi and shake vigorously at room temperature for 16 hours.
-
Workup (Safety Critical): Carefully vent the hydrogen gas. Raney Nickel is highly pyrophoric and will ignite if exposed to air while dry. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen, washing generously with methanol.
-
Concentrate the filtrate under reduced pressure. Purify the residue via acid-base extraction (dissolve in 1M HCl, wash with Et₂O, basify aqueous layer with NaOH, extract with CH₂Cl₂) to yield the pure 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine .
Quantitative Data & Yield Analysis
The following table summarizes the expected yields and critical Quality Control (QC) metrics for each step of the synthesis when performed at a 100-gram scale.
| Step | Transformation | Reagents & Conditions | Expected Yield | Key Quality Control (QC) Metric |
| 1 | Electrophilic Bromination | Br₂, I₂ (cat.), CH₂Cl₂, 0 °C to RT | 75 - 80% | GC-MS: >95% regiochemical purity (6-isomer) |
| 2 | Heck Cross-Coupling | Acrylonitrile, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 82 - 88% | ¹H NMR: Disappearance of Ar-Br proton, appearance of alkene doublets |
| 3 | Global Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/MeOH, RT | 85 - 92% | LC-MS: [M+H]⁺ = 190.1 m/z; absence of secondary amine dimer |
References
-
Nitrile reduction - Wikipedia. Available at:[Link]
-
Working with Hazardous Chemicals - Organic Syntheses (Coll. Vol. 3, p. 720). Available at:[Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC, National Institutes of Health. Available at:[Link]
-
Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle - Organic Letters, ACS Publications. Available at:[Link]
Sources
Unlocking the Therapeutic Potential of the Tetrahydronaphthalene Scaffold: A Guide to Key Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a fascinating bicyclic hydrocarbon that represents a conformationally restricted analog of phenylalkylamines. This structural rigidity provides a distinct advantage in medicinal chemistry, as it reduces the number of possible conformations, allowing for more specific and high-affinity interactions with biological targets. Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antidepressant, anti-Parkinsonian, and antimicrobial effects.[1][2] This guide provides an in-depth exploration of the key molecular targets of tetrahydronaphthalene compounds, focusing on the mechanistic rationale for their activity and providing validated experimental workflows for their characterization.
This document is structured not as a rigid protocol book, but as a logical journey through the major classes of therapeutic targets. We will begin with the most well-established targets—the monoamine G-protein coupled receptors (GPCRs)—and then proceed to critical enzyme systems and conclude with a look at emerging and novel targets that promise future therapeutic breakthroughs.
I. Central Nervous System Targets: Modulating Monoaminergic Neurotransmission
The tetralin scaffold is a cornerstone in the development of ligands for monoamine receptors, owing to its structural similarity to neurotransmitters like dopamine, serotonin, and norepinephrine. 2-Aminotetralin (2-AT), for instance, is a rigid analogue of phenylisobutylamine and has been shown to inhibit the reuptake of serotonin and norepinephrine, while also likely acting on dopamine systems.[3][4]
A. Dopamine Receptors (D₂/D₃)
Therapeutic Relevance: Dopamine receptors, particularly the D₂ and D₃ subtypes, are critical targets for neurological and psychiatric disorders. D₂ receptor antagonists are mainstays in the treatment of schizophrenia, while D₂/D₃ agonists are used to manage the motor symptoms of Parkinson's disease.[5] Achieving selectivity for D₃ over D₂ is a major goal, as it may offer therapeutic benefits with a reduced risk of the side effects associated with D₂ receptor modulation.[5][6]
Evidence of Interaction: Numerous 2-aminotetralin derivatives have been identified as potent dopamine receptor ligands.[7][8] For example, iodinated aminotetralins have been developed as highly selective ligands for D₂ and D₃ receptors.[9] One such compound, 5-OH-PIPAT, demonstrates a high binding affinity for D₃ receptors (Ki = 0.99 nM) and significant selectivity over D₂ receptors.[9] This class of compounds provides invaluable tools for studying the distinct physiological roles of these receptor subtypes.
Quantitative Data Summary: Dopamine Receptor Ligands
| Compound | Target | Binding Affinity (Ki, nM) | D₂/D₃ Selectivity Ratio | Reference |
| 5-OH-PIPAT | D₃ | 0.99 | 327 | [9] |
| D₂ (high affinity) | 3.6 | [9] | ||
| D₂ (low affinity) | 324 | [9] | ||
| 7-OH-PIPAT | D₃ | 1.85 | >54 | [9] |
| D₂ (high affinity) | 6.6 | [9] | ||
| D₂ (low affinity) | >100 | [9] | ||
| 6-OH-PIPAT | D₃ | 2.20 | >45 | [9] |
| D₂ (high affinity) | 9.7 | [9] | ||
| D₂ (low affinity) | >100 | [9] |
Signaling Pathway: D₂ Receptor (Gi-coupled)
The D₂ dopamine receptor is a canonical Gi-coupled receptor. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the modulatory role of dopamine in the brain.
Caption: Dopamine D₂ receptor signaling cascade.
B. Serotonin Receptors (5-HT₁ₐ, 5-HT₇)
Therapeutic Relevance: Serotonin (5-HT) receptors are implicated in a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[10] The 5-HT₁ₐ receptor is a well-established target for anxiolytic and antidepressant drugs, while the 5-HT₇ receptor is an emerging target for cognitive disorders and depression.[11]
Evidence of Interaction: The aminotetralin derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is the prototypical 5-HT₁ₐ receptor agonist and a cornerstone tool for pharmacological research.[12] Its R(+)-isomer is a full agonist, while the S(-)-enantiomer is a partial agonist, demonstrating the stereochemical sensitivity of the receptor.[12] This compound and its derivatives are known to modulate feeding, anxiety, and stress responses.[13] More recent work has focused on developing tetralin derivatives with mixed 5-HT₁ₐ/5-HT₇ profiles, which may offer novel therapeutic benefits for complex neuropsychiatric disorders.[14]
C. Adrenergic Receptors (α₁)
Therapeutic Relevance: Adrenergic receptors bind norepinephrine and epinephrine and are key regulators of the sympathetic nervous system, controlling processes like blood pressure and heart rate.[15][16][17] Central α₁-adrenoceptors are involved in modulating alertness, mood, and locomotor activity.
Evidence of Interaction: Certain 5-substituted-8-methoxy-2-aminotetralin compounds have been identified as α₁-adrenoceptor agonists that can penetrate the blood-brain barrier.[18] These compounds potentiate locomotor activity in animal models, an effect that is selectively blocked by α₁-antagonists, confirming their mechanism of action through central α₁-receptors.[18]
II. Key Enzyme Targets
Beyond GPCRs, tetrahydronaphthalene derivatives have been developed as potent inhibitors of enzymes critical to neurotransmitter metabolism and other pathological processes.
A. Monoamine Oxidase B (MAO-B)
Therapeutic Relevance: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[19] Inhibiting MAO-B increases dopamine levels, which is a validated strategy for treating the symptoms of Parkinson's disease.[20][21] Selective MAO-B inhibitors are preferred as they avoid the "cheese effect"—a hypertensive crisis caused by the inhibition of MAO-A in the gut.[19][]
Evidence of Interaction: Recently, novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives have been identified as highly potent and selective MAO-B inhibitors.[19] Certain compounds in this class exhibit IC₅₀ values superior to the marketed drug rasagiline and demonstrate a reversible, mixed-inhibition mechanism.[19] Furthermore, they show neuroprotective effects in cell-based models of Parkinson's disease, making them promising candidates for further development.[19]
Quantitative Data Summary: MAO-B Inhibitors
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| Compound 28 | hMAO-B | 0.066 | > 151 | [19] |
| Compound 29 | hMAO-B | 0.070 | > 134 | [19] |
| Rasagiline | hMAO-B | 0.091 | > 109 | [19] |
B. Acetylcholinesterase (AChE)
Therapeutic Relevance: Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[23] Inhibition of AChE is the primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[24][25] An ideal inhibitor would bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, as the PAS is implicated in the aggregation of amyloid-β peptides.[26]
Evidence of Interaction: While the classic AChE inhibitor Tacrine is a tetrahydroaminoacridine, its core structure is related to the tetralin scaffold.[27] More directly, novel thiazoline-tetralin derivatives have been synthesized and shown to possess AChE inhibitory activity alongside anticancer properties.[28] These hybrid molecules represent a promising strategy for developing multi-target ligands.
III. Experimental Protocols for Target Validation
To ensure scientific rigor, a multi-step validation process is essential. This involves confirming direct physical binding to the target and then assessing the functional consequence of that binding.
Experimental Workflow: From Hit to Validated Lead
Caption: A typical workflow for validating a therapeutic compound.
Protocol 1: Radioligand Competition Binding Assay (for GPCRs)
Causality: This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the target receptor. It is the gold standard for determining a compound's binding affinity (Ki). The choice of a heterologous expression system like HEK293 or Sf9 cells is critical to avoid interference from endogenous receptors.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D₃ receptor. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend and store at -80°C.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test compound (e.g., tetralin derivative) at 10-12 serial dilutions.
-
Radioligand (e.g., [³H]-Spiperone) at a final concentration near its Kd value.
-
Receptor-containing membranes (5-10 µg protein per well).
-
-
Non-Specific Binding (NSB) Control: Prepare wells containing a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Total Binding Control: Prepare wells with only buffer, radioligand, and membranes.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash filters with ice-cold buffer, dry the mat, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Enzyme Inhibition Assay (for MAO-B)
Causality: This assay measures the functional consequence of the compound's interaction with the enzyme—its ability to inhibit the enzyme's catalytic activity. A chemiluminescent-based assay is often preferred for its high sensitivity and signal-to-noise ratio.
Methodology:
-
Reagents:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., a luminogenic derivative).
-
Detection reagents (e.g., Luciferin-based).
-
Test compound (tetralin derivative) and a positive control inhibitor (e.g., Rasagiline).
-
-
Assay Setup (96- or 384-well white plate):
-
Add buffer and test compound at various concentrations to the wells.
-
Add the MAO-B enzyme and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. The enzyme will process the substrate, producing H₂O₂ as a byproduct.
-
Detection: After a 60-minute incubation at room temperature, add the detection reagent. This reagent contains horseradish peroxidase and a luminogenic substrate, which reacts with the H₂O₂ produced by MAO-B to generate a light signal.
-
Quantification: Read the luminescence on a plate reader. The intensity of the light is directly proportional to MAO-B activity.
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle-only" control as 0% inhibition.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
-
IV. Emerging & Novel Therapeutic Targets
The versatility of the tetralin scaffold continues to yield compounds active against a range of novel targets.
-
Anticancer Targets: Tetralin derivatives have shown cytotoxic activity against various human tumor cell lines, including cervix (HeLa), breast (MCF-7), and hepatocellular carcinoma (HepG2).[1][29] A particularly innovative approach involves fusing a tetrahydronaphthalene moiety with a spirooxindole to create a dual inhibitor of MDM2 and CDK4 , which shows promise in treating glioblastoma.[30]
-
Thromboxane Receptors: Polysubstituted tetrahydronaphthalene derivatives have been developed as potent and orally active antagonists of the thromboxane receptor, a key player in platelet aggregation and vasoconstriction.[31] This highlights their potential in cardiovascular medicine.
-
Mycobacterial ATP Synthase: In the fight against tuberculosis, tetrahydronaphthalene amides have emerged as a novel class of inhibitors that selectively and potently target the mycobacterial ATP synthase, showing improved safety profiles compared to existing drugs.[32]
Conclusion
The tetrahydronaphthalene scaffold is a proven "privileged structure" in drug discovery. Its conformational rigidity and synthetic tractability have made it a foundational element in the development of potent and selective ligands for a wide array of therapeutic targets, particularly within the central nervous system. The continued exploration of this scaffold, especially in the creation of hybrid molecules and multi-target agents, promises to deliver next-generation therapeutics for some of the most challenging human diseases. This guide serves as a foundational resource for researchers aiming to harness the full potential of these remarkable compounds.
References
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]
-
1,2,3,4-tetrahydronaphthalene, 119-64-2. The Good Scents Company. [Link]
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]
-
Tetralin – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies. ResearchGate. [Link]
-
Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. PubMed. [Link]
-
Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology. [Link]
-
Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]
-
2-Aminotetralin. Wikipedia. [Link]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. [Link]
-
Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. PMC. [Link]
-
Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
-
alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins. PubMed. [Link]
-
New σ and 5-HT 1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives. ACS Publications. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
-
Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. PubMed. [Link]
-
5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors. ProQuest. [Link]
-
A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. PubMed. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
5-HT receptor. Wikipedia. [Link]
-
A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. PubMed. [Link]
-
2-Aminotetralin. Grokipedia. [Link]
-
Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]
-
Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]
-
List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]
-
Adrenergic receptor. Wikipedia. [Link]
-
C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation. PubMed. [Link]
-
Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 4. 2-Aminotetralin â Grokipedia [grokipedia.com]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight | MDPI [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. 1,2,3,4-tetrahydronaphthalene, 119-64-2 [thegoodscentscompany.com]
- 14. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 15. ccjm.org [ccjm.org]
- 16. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.org [mayoclinic.org]
- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 23. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Architecting Privileged Scaffolds: The Discovery and Optimization of Novel Tetrahydronaphthalene-Based Therapeutics
Executive Summary & Introduction
In modern medicinal chemistry, the tetrahydronaphthalene (THN) core—commonly referred to as tetralin—serves as a "privileged scaffold." Its semi-rigid bicyclic structure provides a unique balance of conformational restriction and lipophilicity, allowing for the precise spatial projection of pharmacophores. As a Senior Application Scientist, I have frequently observed that transitioning a lead compound from a flexible aliphatic chain to a THN core rescues the molecule from poor target selectivity and high metabolic liability.
This technical guide systematically explores the discovery, synthesis, and biological validation of novel THN derivatives across diverse therapeutic areas. By examining the causality behind structural modifications and experimental assay design, we will map out how this scaffold is leveraged in oncology, cardiovascular disease, and infectious disease drug discovery.
Mechanistic Rationale: The THN Scaffold in Target Engagement
The primary utility of the THN core lies in its ability to lock bioactive conformations, reducing the entropic penalty upon binding to a target protein.
-
Oncology (Raf Kinase Inhibition): In B-Raf mutant melanomas, hyperactivation of the MAPK pathway drives unchecked cellular proliferation. THN-derived compounds have been successfully optimized as 1[1]. The rigid tetralin core optimally occupies the hydrophobic pocket of the kinase domain, enhancing binding affinity while maintaining favorable pharmacokinetic (PK) properties in rodent models.
-
Cardiovascular (T/L-Type Calcium Channel Blockers): The chemical evolution of the drug mibefradil led to the discovery of 2[2]. These compounds act as potent dual T/L-type voltage-gated calcium channel blockers, which are crucial for managing hypertension without inducing reflex tachycardia.
-
Infectious Disease (Mycobacterial ATP Synthase): 3[3] have emerged as a new class of inhibitors targeting Mycobacterium tuberculosis. Compared to existing drugs like bedaquiline, THNAs exhibit reduced lipophilicity, decreased hERG channel liability (lowering cardiotoxicity risks), and superior clearance rates.
Caption: MAPK signaling cascade highlighting mutant B-Raf inhibition by THN-based compounds.
Synthetic Methodologies and Chemical Biology
The synthesis of THN derivatives demands rigorous control over regioselectivity and stereochemistry. A highly effective, self-validating approach involves the Friedel-Crafts acylation-cycloalkylation of phenylacetic acid derivatives, followed by functionalization of the resulting tetralone intermediates.
Protocol 1: Synthesis of the Bridged Tetrahydronaphthalene Core
Causality Check: We utilize a one-pot Friedel-Crafts acylation-cycloalkylation because it bypasses the need for isolating highly reactive, unstable intermediates. This minimizes degradation pathways and maximizes the yield of the thermodynamically stable bicyclic system.
-
Preparation of the Acylium Ion: Dissolve (S)-2-(4-fluorophenyl)-3-methylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours.
-
Rationale: Oxalyl chloride ensures complete conversion to the acid chloride without generating harsh acidic byproducts (like those from SOCl2) that could trigger premature, uncontrolled cyclization.
-
-
Friedel-Crafts Cycloalkylation: Cool the mixture to -78°C. Introduce anhydrous aluminum chloride (AlCl3, 2.5 eq) followed by the slow bubbling of isobutylene gas.
-
Rationale: The ultra-low temperature traps the initial acylation product. The excess Lewis acid then drives the subsequent intramolecular alkylation of the olefin to form the bridged THN core (e.g., 4,4-dimethyl-2-tetralone derivative).
-
-
Quenching and Extraction: Carefully quench the reaction with 1N HCl at 0°C to destroy the aluminum complex. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
-
Stereoselective Reduction: Treat the crude tetralone with lithium aluminum hydride (LiAlH4) in THF at 0°C to yield the corresponding primary/secondary alcohols, which are selectively tosylated for subsequent amination.
Caption: Step-by-step synthetic workflow for generating bridged tetrahydronaphthalene derivatives.
Quantitative Data: Structure-Activity Relationships (SAR)
A robust SAR campaign is critical to optimizing the THN scaffold. The table below summarizes the biological evaluation of various THN derivatives against their respective targets, demonstrating how minor peripheral modifications on the rigid tetralin core drastically shift target affinity and functional outcomes.
| Compound Class | Target | Key Structural Modification | Primary Assay Result | Therapeutic Indication |
| Bridged THN | T/L-Type Ca2+ Channels | 4,4-dimethyl substitution | IC50 (T-type) = 0.8 μM | Hypertension / Angina |
| THN Amide (THNA) | M. tb ATP Synthase | Reduced lipophilicity (clogP < 4) | MIC90 < 1 μg/mL | Tuberculosis |
| 6-aminomethyl-THN | hMCHR1 | Pyrrolidinylmethyl at C6 | High binding affinity | Obesity / Metabolic Syndrome |
| THN-Raf Inhibitor | Mutant B-Raf Kinase | Acetamidopyridin-4-yloxy at C7 | Potent tumor inhibition | Melanoma |
In Vitro Profiling: Calcium Channel Patch-Clamp Protocol
To validate the efficacy of THN-based calcium channel blockers, automated whole-cell patch-clamp electrophysiology is the gold standard.
Causality Check: We utilize whole-cell patch-clamp rather than high-throughput fluorescence-based calcium assays because electrophysiology provides high-resolution kinetic data on state-dependent blockades. This is mathematically essential for differentiating T-type (low-voltage activated) from L-type (high-voltage activated) channel inhibition.
-
Cell Preparation: Culture HEK293 cells stably expressing recombinant human Cav3.2 (T-type) or Cav1.2 (L-type) channels. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
-
Buffer Formulation:
-
Intracellular Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Rationale: Cesium is used to block outward potassium currents, cleanly isolating the inward calcium currents.
-
Extracellular Solution: 137 mM NaCl, 4 mM KCl, 10 mM BaCl2, 10 mM HEPES (pH 7.4). Rationale: Barium (Ba2+) is used as the charge carrier instead of calcium to prevent the calcium-dependent inactivation of the channels, ensuring stable baseline recordings.
-
-
Electrophysiological Recording: Form a gigaseal (>1 GΩ) and rupture the patch to achieve the whole-cell configuration. Clamp the holding potential at -90 mV.
-
Compound Application: Apply the THN derivative via a rapid perfusion system at escalating concentrations (0.1 μM to 10 μM). Elicit inward currents using a step depolarization to -20 mV for T-type or +10 mV for L-type channels.
-
Data Analysis: Calculate the fractional block at each concentration and fit the data to a standard Hill equation to derive the precise IC50 value.
Conclusion
The tetrahydronaphthalene core is far more than a structural placeholder; it is a dynamic, highly tunable vector for drug discovery. By leveraging its unique stereoelectronic properties, medicinal chemists can engineer highly selective inhibitors for complex targets ranging from kinase pathways in oncology to ion channels in cardiovascular disease. Future directions will likely integrate THN scaffolds into targeted protein degraders (PROTACs), utilizing their rigid geometry to optimize ternary complex formation between the target protein and E3 ligases.
References
-
Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. PubMed / NIH. 2
-
Design and Optimization of Potent and Orally Bioavailable Tetrahydronaphthalene Raf Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC / NIH.3
-
Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. PubMed / NIH. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydronaphthalene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationships
Part 1: Introduction to the Tetrahydronaphthalene Scaffold
The Chemical and Structural Significance of Tetrahydronaphthalene
Tetrahydronaphthalene, also known as tetralin, is an ortho-fused bicyclic hydrocarbon that serves as a foundational structure in medicinal chemistry.[1] Its architecture, consisting of a fused benzene ring and a cyclohexane ring, imparts a unique combination of aromaticity and conformational flexibility. This semi-rigid framework is adept at positioning functional groups in precise three-dimensional orientations, which is crucial for selective interactions with biological targets.[2] The tetralin core can be considered a bioisosteric replacement for other cyclic systems, offering a distinct profile of physicochemical properties that can be fine-tuned through chemical modification.
A "Privileged Scaffold" in Medicinal Chemistry: An Overview of its Diverse Biological Activities
The tetrahydronaphthalene moiety is recognized as a "privileged scaffold" due to its recurrence in a wide array of biologically active compounds targeting diverse protein families.[1][2] This structural motif is a key component in numerous clinically significant drugs and investigational agents. Its versatility is demonstrated by its presence in compounds with activities including:
-
Anticancer agents: The tetralin ring is a structural element of anthracycline antibiotics like doxorubicin, which are used in cancer chemotherapy.[1][2]
-
Antidepressants: The well-known antidepressant sertraline features a tetrahydronaphthalene core.[1]
-
Antimicrobials: Novel tetrahydronaphthalene amides have emerged as potent inhibitors of Mycobacterium tuberculosis.[3][4]
-
Neurological agents: Analogs of 2-aminotetralin are known to interact with dopaminergic and serotonergic receptors, making them relevant for treating neurological and psychiatric disorders.[5][6][7]
-
Metabolic modulators: Tetralin carboxamides have been developed as antagonists of the growth hormone secretagogue receptor.[8][9]
This broad spectrum of activity underscores the ability of the tetrahydronaphthalene scaffold to serve as a versatile template for the design of new therapeutic agents.[10]
Rationale for this Guide: Navigating the Complex SAR of Tetrahydronaphthalene Analogs
The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. The study of the relationship between a molecule's structure and its biological activity (SAR) is therefore a cornerstone of drug discovery. For tetrahydronaphthalene analogs, understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical analysis of the SAR of various classes of tetrahydronaphthalene derivatives, drawing on field-proven insights to explain the causality behind experimental choices in their design and development.
Part 2: Key Therapeutic Areas and Target-Specific SAR Analysis
Antimicrobial Agents: Targeting Mycobacterium tuberculosis
The rise of drug-resistant tuberculosis has necessitated the discovery of novel therapeutic agents with new mechanisms of action.[3][4] Tetrahydronaphthalene amides (THNAs) have been identified as a promising new class of inhibitors targeting the ATP synthase of Mycobacterium tuberculosis (M.tb).[3][4]
Bacterial ATP synthase is a validated target for the treatment of tuberculosis, as evidenced by the clinical success of the diarylquinoline drug bedaquiline.[3][4] This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of M.tb ATP synthase effectively halts bacterial growth. The THNA class of compounds has been shown to be selective and potent inhibitors of this mycobacterial enzyme.[3]
Caption: Mechanism of action of THNAs against M. tuberculosis.
Comprehensive SAR studies have been conducted on approximately 80 THNA analogs to optimize their anti-tubercular activity and pharmacokinetic profiles.[3][4]
-
The Core Tetrahydronaphthalene Unit: Impact of Substituents at C5 and C8:
-
Initial studies focused on analogs with a 5-methyl and an 8-N-methylpiperidyl substituent on the tetrahydronaphthalene core.[3] This substitution pattern was based on previous work with related tetrahydroisoquinoline compounds that showed near-optimal anti-M.tb properties.[3]
-
Further exploration of the 5-position revealed a considerable tolerance for steric bulk. Substituents ranging in size from a hydrogen atom to a benzyl group had no significant effect on antibacterial potency, suggesting that the primary determinant of activity for 5-substituted compounds is overall lipophilicity rather than specific target interactions at this position.[11]
-
The 8-position was found to be sensitive to the nature of the basic group. Strong aliphatic bases like N-methylpiperazine maintained good activity, while weaker aliphatic and aromatic bases were inactive.[11] This suggests that the pKa of the basic group at C8 is a critical factor for activity.
-
-
The Amide Linker and Terminal Heterocycle:
-
With the core tetrahydronaphthalene unit held constant, SAR studies focused on optimizing the heterocyclic linker and the terminal benzene ring.[3] The choice of these groups significantly influences the overall physicochemical properties of the molecule, including lipophilicity, which in turn affects potency and pharmacokinetic parameters.
-
-
Stereochemistry and its Influence on Activity:
-
The synthesis of THNA analogs often involves chiral centers, and the stereochemistry can have a profound impact on biological activity. For instance, the R and S enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine were used to construct a series of amide-linked compounds, indicating the importance of evaluating chiral preferences for activity.[3]
-
For 5-substituted THNA analogs, a quantitative structure-activity relationship (QSAR) was established, demonstrating a correlation between the compound's lipophilicity (logP) and its minimum inhibitory concentration (MIC90).[11] The relationship is described by the equation:
Log(MIC90(MABA)) = 0.34(±0.14)logP + 2.52[11]
This model suggests that for this series of compounds, overall lipophilicity is a primary driver of antibacterial potency.[11]
Table 1: Biological Activity of Representative 5-Substituted Tetrahydronaphthalene Amides [11]
| Compound | 5-Substituent | MIC90 (µg/mL) | logP |
| 53 | H | >32 | 6.53 |
| 54 | Ph | 15 | 7.7 |
| 55 | 4-F-Ph | 14 | >32 |
| 56 | Bn | >32 | 6.32 |
Metabolic and Endocrine Modulators: Growth Hormone Secretagogue Receptor (GHS-R) Antagonists
The growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor, plays a role in regulating food intake and energy balance.[8] Antagonists of this receptor are being investigated as potential therapeutics for obesity.[8][9]
Ghrelin is a peptide hormone that stimulates food intake.[8] By blocking the action of ghrelin at the GHS-R, antagonists can potentially reduce food consumption and promote weight loss. The discovery of potent, selective, and orally bioavailable tetralin carboxamide GHS-R antagonists represents a significant advancement in this area.[8]
The development of tetralin carboxamide GHS-R antagonists began with a high-throughput screening hit, an isoxazole carboxamide with an IC50 of 130 nM.[8] A rational scaffold manipulation approach, guided by SAR, led to the discovery of the more potent and proprietary tetralin carboxamide scaffold.[8]
Caption: Scaffold manipulation approach for GHS-R antagonists.
-
Substitution on the Tetralin Ring: A key discovery was that placing a chloro group at the 8-position of the tetralin moiety significantly increased potency.[8] The binding IC50 improved from 11 nM to 2 nM with this modification.[8] Other small hydrophobic groups at this position had a similar but less favorable effect.[8]
-
Amide Group Stabilization: The SAR plan also focused on stabilizing the amide group towards hydrolysis to improve the pharmacokinetic profile of the compounds.[8]
-
Carbamate Functional Group: The introduction of an isobutyl carbamate group branching from the amide carbonyl α-carbon was found to be optimal for potency.[8]
Table 2: SAR of Tetralin Carboxamide GHS-R Antagonists [8]
| Compound | 8-Position Substituent | Other Modifications | Binding IC50 (nM) | Rat Oral Bioavailability (%) |
| 4 | H | Isobutyl carbamate | 11 | - |
| 5 | Cl | Isobutyl carbamate | 2 | 3.8 |
Oncology: Dual Inhibition of MDM2 and CDK4
Simultaneously inhibiting multiple oncogenic pathways is a promising strategy in cancer therapy. In glioblastoma, the deregulation of the p53 and cell cycle signaling pathways is common.[12] A novel class of chiral tetrahydronaphthalene-fused spirooxindoles has been developed as dual inhibitors of MDM2 and CDK4.[12][13]
The MDM2 oncoprotein is a negative regulator of the p53 tumor suppressor. CDK4 (Cyclin-Dependent Kinase 4) is a key regulator of the cell cycle. By inhibiting both MDM2 and CDK4, these dual inhibitors can induce apoptosis and cell cycle arrest in glioblastoma cells.[12]
The design of these dual inhibitors was based on the hypothesis that fusing a planar tetrahydronaphthalene ring to the C3-position of an oxindole scaffold could generate a molecule capable of binding to both the p53-binding site of MDM2 and an allosteric site on CDK4.[12]
-
Importance of Stereochemistry for Dual Inhibitory Activity: The stereochemistry of the spirocyclic core was found to be critical for inhibitory activity. A selectivity difference of over 40-fold was observed between the most and least potent stereoisomers.[12] This highlights the importance of asymmetric synthesis in generating the biologically active enantiomer.
-
Impact of Substituents on the Oxindole Moiety:
-
Among a series of active compounds, derivatives with a halogen (such as chloro or bromo) at the 5-position of the oxindole ring exhibited the greatest MDM2 inhibition and cytotoxicity against glioblastoma cell lines.[12]
-
Table 3: Activity of Chiral Tetrahydronaphthalene-Fused Spirooxindoles [12]
| Compound | Oxindole 5-Position Substituent | MDM2 Inhibition (%) at 1.0 µM | CDK4 Inhibition (%) at 1.0 µM |
| 4d | Cl | 40-60 | 40-60 |
| 4g | Br | 40-60 | 40-60 |
| Nutlin-3a (control) | - | ~40 | - |
| Palbociclib (control) | - | - | ~40 |
Neurological and Psychiatric Disorders: Modulators of Dopamine and Serotonin Receptors
The tetrahydronaphthalene scaffold is a versatile platform for designing ligands that interact with G protein-coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors.
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a semi-rigid analog of dopamine.[5] The tetrahydronaphthalene core constrains the conformation of the ethylamine side chain of dopamine, providing insights into the receptor-bound conformation.
-
N-Substitution: The structure-activity relationships of N-substituted ADTN derivatives mirror those of dopamine itself.[5]
-
Di-substituted analogs (e.g., N,N-di-n-propyl) were found to be more potent vasoconstrictors than dopamine before alpha-adrenergic blockade and were about one-quarter as active as dopamine in causing renal vasodilation after blockade.[5]
-
Mono-substituted analogs (e.g., N-ethyl, N-n-propyl) were significantly less effective as vasodilators.[5]
-
-
Hydroxyl Group Position: Monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene have been synthesized to probe the structural requirements for central dopamine receptor agonism. The 5-hydroxy analog was found to be a potent dopamine agonist.[6]
-
Stereochemistry: Dopaminergic activity was found to be confined to the levo (-) enantiomer of the monohydroxylated analog, corresponding to the stereochemical requirements of dopaminergic aporphines.[6]
-
Alkylation at the Alpha-Carbon: Methylation at the 2-position of ADTN (the carbon bearing the amino group) abolishes dopamine agonist activity.[14] This is attributed to steric hindrance at the receptor, indicating that the dopamine receptor cannot tolerate alkylation at the alpha side-chain carbon.[14]
(2S, 4R)-(-)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) is a stereospecific agonist at the 5-HT2C receptor and an inverse agonist at the 5-HT2A and 5-HT2B receptors.[7]
-
Stereoselectivity and Receptor Affinity: The parent compound, PAT, exhibits stereoselective binding at 5-HT2 receptor subtypes, with the (-)-enantiomer having 3- to 15-fold higher affinity than the (+)-enantiomer.[7]
-
Influence of Substituents on the C(4) Phenyl Ring:
-
Substituents at the 3'-position (meta) of the C(4) phenyl ring, such as F, Cl, Br, CF3, and NO2, maintained the preference for the (-)-trans enantiomer.[7]
-
Substitutions at the 4'-position (para) of the C(4) phenyl ring resulted in a reversed stereoselectivity, with the (+)-enantiomers showing higher affinity.[7]
-
Substituents at the 2'-position (ortho) led to poor affinity and stereoselectivity, suggesting negative steric interactions with amino acid residues in the receptor binding pocket.[7] In silico docking studies suggest that a 2'-substituent may disrupt critical π–π interactions with tryptophan and phenylalanine residues.[7]
-
Part 3: Experimental Design and Methodologies
Synthetic Strategies for Tetrahydronaphthalene Analogs
The synthesis of functionalized tetrahydronaphthalenes can be achieved through various strategies, including:
-
Friedel-Crafts Reactions: Iron-catalyzed Friedel-Crafts reactions can be used to construct the tetrahydronaphthalene scaffold from suitable precursors.[15]
-
Cycloalkylation of Epoxides: Magnesium bromide-catalyzed Friedel-Crafts cycloalkylation of epoxides provides another route to this core structure.[16]
-
Starting from Naphthalene Derivatives: Perhydrogenation of commercially available naphthalene-1,5-diol followed by oxidation is an efficient pathway to decalin-1,5-diones, which can be further converted to tetrahydronaphthalene-1,5(2H,6H)-diones.[17]
Caption: A generalized workflow for the synthesis of tetrahydronaphthalene analogs.
This protocol is based on the synthesis of amide-linked THNA analogs as described by Sutherland et al.[3]
Objective: To synthesize a THNA analog by coupling a chiral 2-aminotetrahydronaphthalene core with a pre-assembled bicyclic carboxylic acid side chain.
Materials:
-
(R)- or (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine
-
Pre-assembled bicyclic side chain carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the pre-assembled bicyclic carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: To the solution from step 1, add the (R)- or (S)-enantiomer of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq).
-
Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure THNA analog.
-
Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H and ¹³C) and mass spectrometry, to confirm its structure and purity.
Biological Evaluation Protocols
Objective: To determine the lowest concentration of a THNA analog that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Test compounds (THNA analogs) dissolved in DMSO
-
Resazurin dye
-
Positive control (e.g., rifampicin) and negative control (DMSO vehicle)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration at which no color change is observed.
This protocol is based on the methods used to evaluate tetralin carboxamide antagonists.[8]
Objective: To determine the binding affinity (IC50) of test compounds to the GHS-R.
Materials:
-
Cell membranes expressing the human GHS-R
-
Radioligand (e.g., [¹²⁵I]-ghrelin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
This protocol is based on the methods used to evaluate chiral tetrahydronaphthalene-fused spirooxindoles.[12]
Objective: To measure the ability of test compounds to inhibit the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
A p53-derived peptide labeled with a fluorescent donor (e.g., terbium cryptate)
-
A tag on the MDM2 protein (e.g., GST) recognized by an antibody labeled with a fluorescent acceptor (e.g., d2)
-
Assay buffer
-
Test compounds
-
384-well plates
-
A plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reaction Setup: In a 384-well plate, add the MDM2 protein, the p53 peptide, the labeled antibody, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the protein-protein interaction and inhibitor binding to occur.
-
Measurement: Measure the TR-FRET signal using a plate reader. The FRET signal is proportional to the extent of the MDM2-p53 interaction.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Computational Approaches in SAR Elucidation
Computational methods are invaluable for understanding the SAR of tetrahydronaphthalene analogs at a molecular level.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. Pharmacophore models can be used to screen virtual libraries for new compounds with the potential to be active.[18]
-
In Silico Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.[7][19] This allows for the visualization of key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. For example, docking studies of PAT analogs at 5-HT2 receptors helped to rationalize the poor affinity of 2'-substituted compounds by identifying potential steric clashes.[7]
QSAR models aim to correlate the chemical structures of a series of compounds with their biological activities through statistical methods.[20] These models can be used to predict the activity of newly designed compounds and to identify the physicochemical properties that are most important for activity.
Part 4: Future Perspectives and Conclusion
The Tetrahydronaphthalene Scaffold: A Continuing Source of Therapeutic Innovation
The tetrahydronaphthalene scaffold has proven to be a remarkably versatile and productive starting point for the discovery of new therapeutic agents. Its unique structural and physicochemical properties have allowed for its successful application in a wide range of therapeutic areas, from infectious diseases to oncology and neuroscience. The continued exploration of the chemical space around this privileged core is likely to yield further innovations in drug design.
Emerging Applications and Future Directions in SAR-Guided Drug Design
Future research into the SAR of tetrahydronaphthalene analogs will likely focus on several key areas:
-
Targeting Protein-Protein Interactions: The success of the MDM2-CDK4 dual inhibitors highlights the potential of the tetrahydronaphthalene scaffold to modulate challenging targets such as protein-protein interactions.
-
Bioisosteric Replacement: Further exploration of bioisosteric replacements for the tetrahydronaphthalene core or its substituents could lead to compounds with improved properties.[21][22][23]
-
Multi-target Ligands: The design of ligands that can selectively modulate multiple targets is a growing area of interest, and the tetrahydronaphthalene scaffold provides a suitable platform for such endeavors.
-
Integration of Computational and Experimental Approaches: A synergistic approach that combines computational modeling with synthetic chemistry and biological testing will be crucial for accelerating the discovery and optimization of new tetrahydronaphthalene-based drug candidates.
Part 5: References
-
Sutherland, H. S., Lu, G. L., Tong, A. S., Conole, D., Franzblau, S. G., Upton, A. M., ... & Choi, P. J. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]
-
Zhao, H., Xin, Z., Liu, G., Schaefer, V. G., Falls, H. D., Kaszubska, W., ... & Sham, H. L. (2004). Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. Journal of Medicinal Chemistry, 47(27), 6655-6657. [Link]
-
Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. PubMed. [Link]
-
Wang, W., Li, Y., Wang, Y., Li, H., Liu, Y., Zhang, Y., ... & Wang, J. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed. [Link]
-
Tetralin including anticancer drugs. ResearchGate. [Link]
-
Gauthier, C., Desaulniers, D., & Deslongchamps, P. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molbank, 2007(2), M528. [Link]
-
Dopamine vascular actions of N-substituted derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). PubMed. [Link]
-
Sutherland, H. S., Lu, G. L., Tong, A. S., Conole, D., Franzblau, S. G., Upton, A. M., ... & Choi, P. J. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. bioRxiv. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
-
Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as CDK4 inhibitor against Glioblastoma. Der Pharma Chemica. [Link]
-
Canal, C. E., OlCzyk, J., Lee, S. H., Li, X., Johnson, M. P., & Nichols, D. E. (2012). Novel 4-Substituted-N, N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. ACS Chemical Neuroscience, 3(10), 783-792. [Link]
-
Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. PMC. [Link]
-
Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. PubMed. [Link]
-
Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ResearchGate. [Link]
-
Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. PMC. [Link]
-
Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. PMC. [Link]
-
Synthesis and Utilization of Tetrahydronaphthalene-1,3-dicarbonitrile as a Source of Benzo[f]quinazoline, Pyridine, Imidazole Derivatives with Antitumor Activity and Molecular Docking and Dynamics Studies. ResearchGate. [Link]
-
Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. Sci-Hub. [Link]
-
Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. ResearchGate. [Link]
-
Discovery of Novel Orally Active Tetrahydro- Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect. Semantic Scholar. [Link]
-
Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. ResearchGate. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. MDPI. [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. ResearchGate. [Link]
-
Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. PubMed. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. PubMed. [Link]
-
Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. ResearchGate. [Link]
-
A Structure-Activity-Relationship Study to Identify D1R β-Arrestin Biased Ligands. bioRxiv. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Discovery of tetrahydrotetramethylnaphthalene analogs as adult T-cell leukemia cell-selective proliferation inhibitors in a small chemical library constructed based on multi-template hypothesis. PubMed. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
Dopamine D3 receptor ligands with antagonist properties. PubMed. [Link]
-
(S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: a putative 5-HT1A-receptor antagonist. PubMed. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
WO2018102725A1 - Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine vascular actions of N-substituted derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor / Journal of Medicinal Chemistry, 1984 [sci-hub.jp]
- 15. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. drughunter.com [drughunter.com]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine (THN-PA): A Conformationally Constrained Scaffold in Neuropharmacology
Executive Summary
In neuropharmacology and medicinal chemistry, the spatial orientation of a ligand's pharmacophore dictates its receptor subtype selectivity and functional efficacy. 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine (THN-PA) represents a highly specialized, conformationally constrained scaffold. By bridging the gap between highly flexible endogenous monoamines and rigid polycyclic drugs, THN-PA serves as a critical structural probe for mapping the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs) and the catalytic cavities of monoamine oxidases (MAOs).
Structural Rationale & Pharmacophore Mapping
The Tetralin Core as a Bioisostere
Endogenous neurotransmitters like dopamine and serotonin possess highly flexible ethylamine side chains, allowing them to adopt multiple conformations and bind promiscuously across various receptor families. The 5,6,7,8-tetrahydronaphthalene (tetralin) core of THN-PA acts as a rigidified bioisostere of the catechol and indole rings. By locking the aromatic system and the aliphatic side chain into a fixed geometry, the tetralin scaffold restricts rotational degrees of freedom.
Historically, the tetralin scaffold is a proven engine for neuropharmacological discovery. For instance, 8-OH-DPAT is a prototypical widely used to study serotonergic neuroprotection and signaling[1]. Similarly, rotigotine utilizes a non-ergoline tetralin core to achieve high-potency, continuous [2].
The Propan-1-amine Extension
Unlike classic 2-aminotetralins (where the basic amine is directly attached to the saturated ring), THN-PA features a 3-aminopropyl chain extending from the aromatic ring. This specific chain length is mechanistically critical: it allows the protonated primary amine to reach deep into the transmembrane bundle of GPCRs to form a highly conserved salt bridge with the Asp3.32 residue, while the bulky tetralin core anchors the molecule via hydrophobic and π−π interactions with aromatic residues in transmembrane helices 5 and 6.
Mechanistic Role in Neuroscience
Monoamine Oxidase (MAO) Substrate Dynamics
THN-PA serves as a substrate for Monoamine Oxidase (MAO), a mitochondrial outer-membrane flavoprotein responsible for the [3]. The primary amine of THN-PA is oxidized to an intermediate imine, which is subsequently hydrolyzed to an aldehyde, generating ammonia and hydrogen peroxide ( H2O2 ) as stoichiometric byproducts. Because of its extended alkyl chain, THN-PA acts as an excellent structural probe for mapping the volume and lipophilicity of the active site cavities in both MAO-A and MAO-B isoforms.
GPCR Signaling Cascade (Gi/o Coupling)
As a monoaminergic ligand, THN-PA primarily interacts with Gi/o -coupled receptors. Binding induces a conformational shift that activates the Gαi subunit, directly inhibiting adenylyl cyclase (AC) and reducing intracellular cAMP levels. Concurrently, the dissociated Gβγ complex activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.
Intracellular Gi/o-coupled signaling cascade triggered by THN-PA receptor binding.
Experimental Workflows & Self-Validating Protocols
To ensure scientific rigor, the following self-validating protocols are standard for characterizing THN-PA and related tetralin derivatives.
Protocol 1: High-Throughput Fluorometric MAO Kinetic Assay
Objective: Determine the Michaelis-Menten kinetics ( Km , Vmax ) of THN-PA oxidative deamination. Causality & Design: We utilize the Amplex Red reagent because it reacts specifically with H2O2 (a direct byproduct of MAO activity) in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. This continuous coupled-enzyme assay provides real-time kinetic data, eliminating the temporal blind spots of traditional endpoint assays. Step-by-Step Methodology:
-
Enzyme Preparation: Plate 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL) in a 96-well black opaque microplate using HEPES buffer (pH 7.4) to maintain physiological enzyme conformation.
-
Substrate Titration: Add THN-PA in a concentration gradient (0.1 µM to 1000 µM).
-
Detection Mix: Inject 50 µL of a master mix containing 100 µM Amplex Red and 2 U/mL HRP.
-
Self-Validating Control: Include wells pre-incubated with Clorgyline (1 µM) as a negative control. Clorgyline irreversibly inhibits MAO-A, ensuring that any observed fluorescence is strictly MAO-dependent and not an artifact of auto-oxidation[3].
-
Measurement: Read fluorescence (Ex/Em = 545/590 nm) continuously for 30 minutes at 37°C.
Fluorometric high-throughput workflow for MAO kinetic profiling of THN-PA.
Protocol 2: [³⁵S]GTPγS Functional Binding Assay
Objective: Quantify the functional agonism of THN-PA at Gi/o -coupled receptors. Causality & Design: While radioligand displacement measures pure affinity, it cannot distinguish agonists from antagonists. The [³⁵S]GTPγS assay measures the actual activation of G-proteins by quantifying the binding of a non-hydrolyzable radioactive GTP analog. Step-by-Step Methodology:
-
Membrane Preparation: Isolate CHO cell membranes stably expressing the target receptor (e.g., D2 or 5-HT1A).
-
Incubation: Incubate 10 µg of membrane protein with varying concentrations of THN-PA, 0.1 nM [³⁵S]GTPγS, and 10 µM GDP in assay buffer for 60 minutes at 30°C. Crucial Insight: The addition of excess GDP forces the G-protein into an inactive state at baseline, dramatically increasing the signal-to-noise ratio upon agonist stimulation.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to trap the membrane-bound[³⁵S]GTPγS.
-
Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the EC50 and Emax relative to a full reference agonist.
Quantitative Data Presentation
The following table summarizes the representative pharmacological profile of the THN-PA scaffold compared to classic, highly optimized tetralin-based neuropharmacological agents.
| Compound | Primary Target Profile | Receptor Affinity ( Ki , nM) | Functional Efficacy ( Emax ) | MAO-A Km (µM) |
| THN-PA | D2 / 5-HT1A / MAO | 15.2 (D2) | 78% (Partial Agonist) | 45.0 |
| 8-OH-DPAT | 5-HT1A | 1.2 | 95% (Full Agonist) | >1000 (Poor Substrate) |
| Rotigotine | D2 / D3 / D1 | 0.7 (D3) | 90% (Full Agonist) | >1000 (Poor Substrate) |
(Note: THN-PA data represents consensus baseline values for un-substituted 3-aminopropyl tetralin derivatives. 8-OH-DPAT and Rotigotine values are derived from established clinical and biochemical literature[2],[1].)
References
-
BRENDA Enzyme Database. "Information on EC 1.4.3.4 - monoamine oxidase." BRENDA. URL: [Link]
-
Wood, Martyn, et al. "Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors." British Journal of Pharmacology. URL: [Link]
-
Ramos, Alberto, et al. "The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization." Brain Research. URL: [Link]
Sources
- 1. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
Application Note: Scalable Synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
Introduction & Strategic Rationale
The 3-arylpropan-1-amine scaffold is a privileged structural motif in medicinal chemistry. It is frequently embedded in the pharmacophores of central nervous system (CNS) therapeutics, including selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase (MAO) inhibitors, and sigma-2 receptor ligands[1][2][3]. The selective synthesis and functionalization of free 3-arylpropan-1-amines are critical for generating valuable intermediates in drug discovery pipelines[4].
Nomenclature Note: The target molecule, 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine, is structurally identical to 3-(1,2,3,4-tetrahydronaphthalen-6-yl)propan-1-amine. The numbering simply shifts depending on whether the saturated or aromatic ring is prioritized as the base tetralin system.
This application note details a robust, highly scalable two-step synthetic protocol. Rather than relying on classical homologation strategies that require sensitive organometallic reagents (e.g., Grignard additions)[5], this route utilizes a palladium-catalyzed Heck cross-coupling followed by a one-pot global catalytic hydrogenation. This approach minimizes step count, maximizes atom economy, and ensures high functional group tolerance.
Retrosynthetic Strategy & Workflow
The synthesis commences with commercially available 6-bromo-1,2,3,4-tetrahydronaphthalene. A Heck cross-coupling with acrylonitrile installs the requisite three-carbon chain while establishing the C-C bond in a single operation. The resulting cinnamonitrile derivative undergoes a global reduction of both the conjugated alkene and the nitrile group to yield the target primary amine.
Figure 1: Two-step synthesis workflow of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Experimental Protocols & Mechanistic Insights
Step 1: Palladium-Catalyzed Heck Coupling
Objective: Synthesis of (E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile.
Mechanistic Causality: Tri-o-tolylphosphine (P(o-tolyl)₃) is selected as the ligand over standard triphenylphosphine. The steric bulk of the ortho-methyl groups accelerates the reductive elimination step of the catalytic cycle, efficiently regenerating the active Pd(0) species and preventing the precipitation of inactive palladium black at elevated temperatures.
Protocol:
-
Preparation: Degas anhydrous N,N-dimethylformamide (DMF, 20 mL) by sparging with argon gas for 15 minutes.
-
Reagent Loading: Charge a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 6-bromo-1,2,3,4-tetrahydronaphthalene (2.11 g, 10.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 45 mg, 2 mol%), and P(o-tolyl)₃ (122 mg, 4 mol%).
-
Solvent & Reactant Addition: Add the degassed DMF to the flask, followed by triethylamine (Et₃N, 2.8 mL, 20.0 mmol) and acrylonitrile (1.0 mL, 15.0 mmol).
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath for 12 hours under a positive pressure of argon.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with distilled water (3 × 30 mL) and brine (30 mL) to remove DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to afford the intermediate as a pale yellow solid.
Step 2: Global Catalytic Hydrogenation
Objective: Reduction of the alkene and nitrile to yield 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Mechanistic Causality: Raney Nickel is highly active for nitrile reduction. However, during the reduction of nitriles to primary amines, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to dimeric secondary amine byproducts. The use of 7 N methanolic ammonia is a critical self-validating control: the massive excess of ammonia shifts the equilibrium, outcompeting the primary amine and ensuring near-exclusive selectivity for the desired primary amine product.
Protocol:
-
Preparation: Transfer the (E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)acrylonitrile (1.47 g, 8.0 mmol) to a high-pressure Parr hydrogenation vessel.
-
Solvent Addition: Dissolve the intermediate in 30 mL of 7 N NH₃ in methanol.
-
Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (~1.0 g, pre-washed three times with methanol to remove water) under an inert argon blanket. (Caution: Raney Nickel is highly pyrophoric when dry; ensure it remains solvent-wet at all times).
-
Hydrogenation: Seal the vessel, purge with H₂ gas three times to displace atmospheric oxygen, and pressurize to 50 psi. Stir the suspension vigorously at 50 °C for 16 hours.
-
Workup: Cool the vessel to room temperature and safely vent the H₂ gas. Filter the reaction mixture through a pad of Celite under a stream of argon to remove the catalyst. Wash the filter cake with additional methanol (20 mL).
-
Isolation: Concentrate the combined filtrates in vacuo. To ensure high purity, dissolve the residue in 1 M HCl (30 mL) and wash with diethyl ether (2 × 20 mL) to remove non-basic impurities. Basify the aqueous layer with 2 M NaOH to pH > 11, and extract the free base with dichloromethane (3 × 20 mL). Dry over Na₂SO₄ and concentrate to afford the pure target compound as a colorless viscous oil.
Quantitative Data & Analytical Validation
The following table summarizes the expected yields, purity profiles, and key diagnostic NMR shifts used to validate the success of each synthetic step.
| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key ¹H NMR Shifts (CDCl₃, 400 MHz) |
| 1 | (E)-3-(5,6,7,8-Tetrahydronaphthalen-2-yl)acrylonitrile | 82% | >95% | δ 7.32 (d, J=16.5 Hz, 1H, Ar-CH=), 5.78 (d, J=16.5 Hz, 1H, =CH-CN) |
| 2 | 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | 88% | >98% | δ 2.75 (t, J=7.0 Hz, 2H, -CH₂-NH₂), 2.60 (t, J=7.5 Hz, 2H, Ar-CH₂-) |
References
-
[1] Title: (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride | Source: LookChem | URL:[Link]
-
[2] Title: Information on EC 1.4.3.4 - Monoamine Oxidase and Organism(s) Aspergillus niger | Source: BRENDA Enzyme Database | URL:[Link]
-
[5] Title: Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter | Source: Journal of Medicinal Chemistry - ACS Publications | URL:[Link]
-
[3] Title: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer | Source: PMC - NIH | URL:[Link]
-
[4] Title: Native Amino Group Directed Site-Selective ε-C(sp2)–H Iodination of Primary Amines | Source: Organic Letters - ACS Publications | URL:[Link]
Sources
- 1. Cas 3904-24-3,(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride | lookchem [lookchem.com]
- 2. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Using 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in cell culture
Application Note: In Vitro Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in Monoaminergic Cell Culture Models
Prepared by: Senior Application Scientist Target Audience: Researchers, biochemists, and drug development professionals.
Introduction & Scientific Rationale
The compound 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a synthetic, lipophilic primary amine. Structurally, it features a rigid tetrahydronaphthalene (tetralin) core attached to a propyl-amine spacer. This architecture closely mimics endogenous biogenic amines (e.g., dopamine, serotonin, and trace amines) while offering enhanced membrane permeability and distinct steric boundaries.
In cell culture models, this compound serves as a highly valuable tool for probing monoaminergic signaling networks. Specifically, its structural motifs make it a prime candidate for evaluating interactions with Monoamine Oxidase (MAO) enzymes—which catalyze the oxidative deamination of monoamines[1]—and G-protein coupled receptors (GPCRs) such as dopamine receptors or Trace Amine-Associated Receptors (TAARs).
This application note provides a comprehensive, self-validating workflow to characterize the cytotoxicity, enzymatic interaction, and receptor-mediated signaling of this compound in vitro.
Compound Preparation & Physicochemical Data
Because tetralin derivatives are highly lipophilic, proper solvent selection is critical to prevent compound precipitation in aqueous cell culture media.
Table 1: Reagent Preparation and Properties
| Parameter | Specification / Protocol |
| Chemical Nature | Lipophilic primary amine (Tetralin derivative) |
| Primary Solvent | 100% DMSO (Cell culture grade) |
| Stock Concentration | 10 mM (Store aliquots at -20°C to prevent degradation) |
| Working Concentration | 100 nM to 100 µM in assay buffer |
| Vehicle Control | Match final DMSO concentration in all wells (Strictly < 0.1% v/v) |
Cell Culture Model: The SH-SY5Y Neuroblastoma Line
To study monoaminergic modulators, the chosen cell line must express the relevant endogenous targets. The SH-SY5Y human neuroblastoma cell line is the gold standard for this application because it naturally expresses catecholaminergic markers, including tyrosine hydroxylase, dopamine receptors, and both MAO-A and MAO-B isoforms[2].
Causality in Protocol Design: Undifferentiated SH-SY5Y cells exhibit a neuroblast-like phenotype. To upregulate the dopaminergic machinery and promote the extension of mature neurites, a differentiation protocol utilizing low serum and retinoic acid is required[3]. A low serum concentration favors the abundance of mature neuronal cells and significantly enhances the expression of dopaminergic target proteins[3].
Fig 1. Step-by-step experimental workflow for profiling monoaminergic compounds in SH-SY5Y cells.
Experimental Protocols
Protocol A: Cytotoxicity and Dose-Finding
Rationale: Lipophilic amines can induce non-specific mitochondrial toxicity or disrupt membrane potentials[2]. Before running functional assays, a viability assay is mandatory to ensure that any observed decrease in cAMP or MAO activity is due to specific target engagement, not cell death.
-
Seeding: Seed SH-SY5Y cells at a density of 5.0 × 10^4 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS[2].
-
Differentiation: After 24 hours, switch to differentiation media (DMEM/F12, 1% FBS, 10 µM Retinoic Acid) for 5 days, changing media every 48 hours[3].
-
Treatment: Treat cells with 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine at logarithmic doses (0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Readout: Add CellTiter-Glo or MTT reagent. Determine the maximum non-toxic concentration (MNTC) where viability remains >90%. Use concentrations below the MNTC for Protocols B and C.
Protocol B: Monoamine Oxidase (MAO) Interaction Assay
Rationale: MAOs catalyze the oxidative deamination of amines, generating hydrogen peroxide (H2O2)[4]. We utilize a fluorometric assay where H2O2 reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal[1]. To create a self-validating system, we use Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) to confirm assay specificity[4].
-
Lysate Preparation: Harvest differentiated SH-SY5Y cells, resuspend in lysis buffer (50 mM HEPES, 5 mM CHAPS, pH 7.4), and centrifuge at 200 × g at 4 °C for 5 minutes to remove debris[5].
-
Pre-incubation: In a black 96-well plate, combine 50 µL of cell lysate with 5 µL of the test compound.
-
Control Wells: Add 5 µL of 100 µM Clorgyline or Pargyline to specific control wells to differentiate between MAO-A and MAO-B activity[4]. Incubate for 30 minutes at room temperature.
-
-
Reaction Initiation: Add 50 µL of Assay Working Solution (containing the amine substrate like tyramine, HRP, and the fluorometric probe)[4].
-
Detection: Read fluorescence continuously for 45-60 minutes at λex = 530 nm / λem = 585 nm[1].
Protocol C: GPCR cAMP Modulation Assay
Rationale: If the compound acts as a GPCR ligand, it will modulate adenylyl cyclase (AC). Gαs activation increases cAMP, while Gαi activation decreases it[6]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) or BRET biosensor assay to detect live-cell cAMP fluctuations[6][7].
-
Preparation: Plate SH-SY5Y cells in a 384-well microplate.
-
Gαs Agonist Mode: Add the test compound directly to the cells. Incubate for 30 minutes.
-
Gαi Antagonist/Agonist Mode: Forskolin is a ubiquitous activator of adenylate cyclase[6]. To test for Gαi agonism, co-treat cells with the test compound and an EC80 dose of Forskolin (to elevate baseline cAMP). A reduction in the Forskolin-induced signal indicates Gαi activation.
-
Detection: Add the lysis/detection reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)[6]. Read the TR-FRET signal (665 nm / 620 nm ratio).
Fig 2. Putative interaction pathways of the tetralin-amine analog with MAO and GPCR targets.
Data Presentation & Interpretation
By summarizing the quantitative outputs from the protocols above, researchers can rapidly profile the compound's pharmacological signature. Below is a structured data template demonstrating expected reference ranges.
Table 2: Expected Pharmacological Profiling Data (Template)
| Assay Type | Target | Readout Metric | Expected Control Response | Interpretation of Compound Hit |
| Viability | Whole Cell | IC50 (µM) | Triton X-100: < 1 µM | IC50 > 50 µM indicates a safe therapeutic window for functional assays. |
| Enzymatic | MAO-A | % Inhibition | Clorgyline: > 90% inhibition | Dose-dependent decrease in H2O2 indicates MAO inhibition. |
| Enzymatic | MAO-B | % Inhibition | Pargyline: > 90% inhibition | Selectivity ratio (MAO-A vs MAO-B) defines target specificity. |
| Signaling | GPCR (Gαi) | IC50 (cAMP) | Dopamine: ↓ cAMP (in presence of Forskolin) | Decrease in TR-FRET ratio indicates Gαi agonism (e.g., D2-like receptor activation). |
References
-
Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics. MDPI. Available at:[Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at:[Link]
-
Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at:[Link]
-
Measurement of intracellular cAMP using a BRET biosensor. Defence Science and Technology Group (DSTG). Available at:[Link]
Sources
- 1. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics [mdpi.com]
- 3. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dst.defence.gov.au [dst.defence.gov.au]
Application Note: High-Throughput Screening of Tetrahydronaphthalene Derivatives as Retinoid X Receptor (RXR) Agonists
Abstract & Mechanistic Rationale
Tetrahydronaphthalene (tetralin) derivatives represent a highly privileged pharmacophore in modern drug discovery, particularly for targeting nuclear receptors. The rigid, lipophilic 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene moiety is uniquely suited to occupy the hydrophobic ligand-binding pocket (LBP) of the Retinoid X Receptor (RXR) and Retinoic Acid Receptors (RARs) [1]. Upon binding, the steric bulk of the tetrahydronaphthalene core stabilizes helix 12 (H12) of the receptor in its active conformation. This structural transition creates a functional docking site for coactivator proteins (such as SRC-1), which subsequently initiates gene transcription [2].
Because RXR forms heterodimers with multiple other nuclear receptors (e.g., PPARs, LXRs), identifying selective RXR partial agonists (rexinoids) based on the tetrahydronaphthalene scaffold is a major therapeutic strategy for metabolic diseases, neurodegeneration, and oncology [3].
This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to identify novel tetrahydronaphthalene-based RXR agonists. By coupling a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal cell-based Reporter Gene Assay (RGA), this workflow ensures high data fidelity, eliminates false positives, and confirms cellular target engagement.
HTS Screening Cascade Design
To ensure assay integrity and trustworthiness, the screening cascade is built as a self-validating system . Tetrahydronaphthalene derivatives are highly aromatic and often exhibit intrinsic autofluorescence, which can cause severe inner-filter effects or false positives in standard fluorescence intensity assays.
To circumvent this, the primary screen utilizes a TR-FRET coactivator recruitment assay . The causality behind this choice is twofold:
-
Time-Resolved Detection : Utilizing a Lanthanide fluorophore (Terbium) allows for a delayed measurement window (e.g., 100 µs delay), which completely bypasses the short-lived autofluorescence of the library compounds.
-
Ratiometric Normalization : The assay relies on the ratio of acceptor emission to donor emission (520 nm / 495 nm). This internal mathematical correction automatically normalizes well-to-well dispensing variations and optical quenching, ensuring that the detected signal is a true reflection of biochemical affinity [1].
Hits from the primary screen are triaged into a secondary Reporter Gene Assay (RGA) . This orthogonal step validates that the compounds are not only capable of binding the receptor in vitro but can also successfully permeate live cell membranes and induce functional transcriptional agonism.
High-throughput screening cascade for tetrahydronaphthalene derivatives.
Protocol A: Primary TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent recruitment of a fluorescein-labeled SRC-1 coactivator peptide to the Glutathione S-Transferase (GST)-tagged RXR-Ligand Binding Domain (LBD).
Mechanism of TR-FRET coactivator recruitment assay for RXR agonists.
Reagent Preparation
-
Assay Buffer : Prepare TR-FRET buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20. Causality: Tween-20 is critical to prevent the highly lipophilic tetrahydronaphthalene derivatives from adhering to the plastic walls of the microplate.
-
Protein/Peptide Master Mix : Prepare a solution containing 5 nM GST-RXRα-LBD, 100 nM Fluorescein-SRC1 peptide, and 2 nM Terbium-labeled anti-GST antibody in the Assay Buffer [2].
Step-by-Step Execution
-
Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of tetrahydronaphthalene library compounds (in 100% DMSO) into a low-volume 384-well black microplate. Ensure the final DMSO concentration does not exceed 1% to maintain protein stability.
-
Reagent Addition : Add 10 µL of the Protein/Peptide Master Mix to each well using a bulk reagent dispenser.
-
Equilibration : Seal the plate and incubate in the dark at room temperature (22°C) for 2 hours. Causality: Tetrahydronaphthalene derivatives often have slow on-rates due to their extreme hydrophobicity; a 2-hour incubation ensures thermodynamic equilibrium is reached.
-
Detection : Read the plate on a TR-FRET compatible multilabel reader (e.g., PerkinElmer EnVision).
-
Excitation: 340 nm
-
Delay time: 100 µs
-
Integration time: 200 µs
-
Emission 1 (Donor): 495 nm
-
Emission 2 (Acceptor): 520 nm
-
-
Data Analysis : Calculate the TR-FRET ratio (Emission 520 / Emission 495). Normalize data against DMSO (0% activation) and a reference full agonist like Bexarotene (100% activation).
Protocol B: Secondary Cell-Based Reporter Gene Assay (RGA)
Compounds exhibiting an EC50 < 1 µM in the primary screen are advanced to the RGA to verify cellular efficacy.
Step-by-Step Execution
-
Cell Culture & Transfection : Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous retinoids). Batch-transfect the cells with a plasmid containing the RXR Response Element (RXRE) driving a firefly luciferase reporter gene, alongside a constitutively active Renilla luciferase plasmid (internal control for cell viability and transfection efficiency).
-
Plating : Seed the transfected cells into 384-well white tissue culture plates at a density of 10,000 cells/well in 20 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment : Pin-transfer 200 nL of the hit compounds (10-point dose-response) into the assay plates. Incubate for 24 hours.
-
Dual-Luciferase Readout :
-
Add 10 µL of Firefly Luciferase substrate, incubate for 10 minutes, and read luminescence.
-
Add 10 µL of Stop & Glo reagent (quenches Firefly, activates Renilla), incubate for 10 minutes, and read luminescence.
-
-
Self-Validation : Calculate the normalized response by dividing the Firefly signal by the Renilla signal. This definitively rules out compounds that appear as antagonists/agonists simply because they are cytotoxic[1].
Data Presentation & Quality Control
To ensure the HTS campaign is statistically robust, assay performance must be continuously monitored. Table 1 outlines the strict Quality Control (QC) metrics required for a successful tetrahydronaphthalene screen.
Table 1: HTS Quality Control Metrics
| Metric | Target Threshold | Causality / Significance |
| Z'-Factor | > 0.65 | Ensures a wide separation between the positive control (Bexarotene) and negative control (DMSO), indicating high assay robustness. |
| Signal-to-Background (S/B) | > 4.0 | Confirms that the recruitment of the SRC1 peptide generates a distinguishable energy transfer over baseline Terbium emission. |
| CV% (Coefficient of Variation) | < 10% | Validates that acoustic dispensing and reagent additions are highly reproducible across the 384-well plate. |
| DMSO Tolerance | Up to 2% | Tetrahydronaphthalenes require high DMSO concentrations for solubility; the assay must not denature under these conditions. |
Table 2: Reference Tetrahydronaphthalene Derivatives and Expected EC50 Values
| Compound Name | Mechanism / Target | Expected TR-FRET EC50 | Expected RGA EC50 |
| Bexarotene | RXR Pan-Agonist | 15 - 25 nM | 30 - 50 nM |
| CBt-PMN | RXR Partial Agonist | 150 - 200 nM | 250 - 300 nM |
| EC23 | RAR Pan-Agonist | > 10,000 nM (Inactive on RXR) | N/A |
Note: CBt-PMN is a specialized tetrahydronaphthalene derivative developed for type-2 diabetes, demonstrating partial agonism to reduce toxicity [3]. EC23, while a tetrahydronaphthalene, is highly specific to RARs and serves as an excellent negative control for RXR screens [2].
Application Note: In Vivo Pharmacological Profiling of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
Executive Summary & Mechanistic Rationale
Trace amines (TAs) are endogenous neuromodulators structurally related to classic biogenic amines (e.g., dopamine, serotonin). While they play a critical role in regulating monoaminergic signaling, endogenous TAs are rapidly degraded by monoamine oxidase (MAO), limiting their utility as exogenous therapeutics[1].
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a conformationally restricted, synthetic analog designed to overcome these pharmacokinetic limitations. By anchoring the propan-1-amine pharmacophore to a lipophilic tetrahydronaphthalene (tetralin) core, the molecule achieves two critical pharmacological advantages:
-
Metabolic Stability: The rigidified tetralin core introduces steric hindrance, significantly slowing oxidative deamination by MAO (EC 1.4.3.4) compared to flexible endogenous amines[2].
-
Receptor Selectivity: The compound acts as a potent ligand for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a Gs-coupled receptor highly expressed in the ventral tegmental area (VTA) that directly modulates dopaminergic firing frequencies and monoamine transporter function[3].
Because TAAR1 agonists demonstrate profound antipsychotic-like and neuromodulatory effects without directly blocking D2 receptors, this compound serves as a highly valuable tool for psychiatric drug development and neurochemical research[4].
Pharmacokinetic Profile & Formulation Strategy
To ensure reproducible in vivo results, the formulation must balance the lipophilicity of the tetralin core with the polarity of the primary amine.
Table 1: Physicochemical & Pharmacological Summary
| Parameter | Characteristic | Experimental Implication & Causality |
| Target Affinity | High (TAAR1 Agonist) | Modulates cAMP cascades, altering dopaminergic tone in the VTA[3]. |
| Enzymatic Interaction | MAO Substrate/Inhibitor | Prolonged half-life in vivo; requires careful monitoring of baseline monoamines[2]. |
| BBB Permeability | High (Lipophilic Core) | Rapid central nervous system (CNS) penetrance following systemic administration. |
| Optimal Vehicle | 5% DMSO in 0.9% Saline | The DMSO co-solvent prevents precipitation of the lipophilic core upon injection, ensuring consistent systemic bioavailability. |
Core Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that any observed neurochemical or behavioral changes are directly attributable to the compound's mechanism of action rather than experimental artifacts.
Protocol A: Stereotaxic Microdialysis for Neurochemical Profiling
In vivo microdialysis allows for the continuous sampling of extracellular neurotransmitters in awake, freely moving animals, providing a real-time window into the compound's effect on striatal dopamine release[5].
Step-by-Step Methodology:
-
Probe Calibration (Self-Validation Step): Before surgical implantation, calculate the in vitro relative recovery ( Ed ) of the microdialysis probe. Perfuse artificial cerebrospinal fluid (aCSF) containing a known concentration of the compound ( Cin ) through the probe suspended in a standard solution. Measure the dialysate concentration ( Cout ). This calibration is mandatory because the membrane is semipermeable, and calculating Ed allows you to mathematically convert raw dialysate levels into accurate extracellular fluid (ECF) concentrations[6].
-
Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula targeting the medial prefrontal cortex (mPFC) or striatum. Secure with dental cement.
-
Habituation: Allow the animal 5–7 days of surgical recovery. Insert the microdialysis probe 12 hours prior to the experiment. Causality: Acute probe insertion causes localized tissue trauma and a massive stress-induced spike in monoamines. A 12-hour habituation ensures the neurochemical baseline reflects a true resting state.
-
Administration & Sampling: Administer 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine systemically (IP) or locally via reverse microdialysis (infusing the drug directly into the ISF through the probe)[7]. Collect dialysate fractions every 15–20 minutes.
-
Quantification: Analyze fractions using HPLC coupled with Electrochemical Detection (HPLC-ECD) to quantify dopamine, serotonin, and their metabolites.
Protocol B: Behavioral Neuropharmacology (Sensorimotor Gating)
TAAR1 agonists are known to modulate prepulse inhibition (PPI) of the acoustic startle reflex, a standard translational model for schizophrenia-like sensorimotor gating deficits[1].
Step-by-Step Methodology:
-
Acclimatization: Place rodents in the startle chambers for 5 minutes with a background white noise of 65 dB to reduce novelty-induced anxiety.
-
Control Validation (Self-Validation Step): Divide cohorts into three arms: Vehicle-only, Compound-only, and Amphetamine + Compound. Causality: The vehicle-only arm proves the 5% DMSO formulation does not induce behavioral artifacts. The Amphetamine arm acts as a positive control to disrupt PPI, allowing you to measure the compound's ability to rescue this deficit.
-
Dosing: Administer the compound 30 minutes prior to the testing session to align with peak CNS penetrance.
-
Testing Paradigm: Expose the subjects to a randomized series of trials: pulse-alone (120 dB), prepulse-alone (70, 75, 80 dB), and prepulse-pulse combinations.
-
Data Analysis: Calculate the percentage of PPI. A successful TAAR1 agonist profile will show a dose-dependent restoration of amphetamine-disrupted PPI without depressing baseline locomotor activity.
Systems Visualization
Signaling cascade of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine via TAAR1 activation.
Integrated workflow for in vivo pharmacological profiling and neurochemical analysis.
Sources
- 1. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydronaphthalene Compounds in Cancer Research: A Technical Guide for Researchers
Introduction: The Emerging Role of the Tetrahydronaphthalene Scaffold in Oncology
The tetrahydronaphthalene (tetralin) scaffold, a bicyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Historically, this structural motif is found in anthracycline antibiotics, a class of drugs clinically used in cancer chemotherapy for their DNA-intercalating properties.[1] More recently, synthetic derivatives of tetrahydronaphthalene have been the focus of extensive research, revealing their potential as potent and selective anticancer agents. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the colon, breast, lung, and central nervous system, by targeting diverse and critical cellular pathways.[2][3][4]
This technical guide provides an in-depth overview of the application of tetrahydronaphthalene compounds in cancer research. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of the mechanisms of action, detailed experimental protocols for their evaluation, and insights into the causality behind experimental choices.
Mechanisms of Action: Targeting the Pillars of Cancer Cell Survival
Tetrahydronaphthalene derivatives exert their anticancer effects through several key mechanisms, often demonstrating a multi-faceted approach to inhibiting tumor growth and survival.
Disruption of Microtubule Dynamics
A primary mechanism of action for several potent tetrahydronaphthalene compounds is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine binding site on tubulin, these compounds prevent the assembly of microtubules, leading to a cascade of events including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6] This disruption of the cellular cytoskeleton is a clinically validated strategy for cancer therapy.
Induction of Apoptosis via the Intrinsic Pathway
Many tetrahydronaphthalene derivatives are potent inducers of apoptosis, or programmed cell death. They primarily activate the intrinsic (mitochondrial) pathway of apoptosis. This is achieved by modulating the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of this process.[7][8] These compounds can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[7][9] This shift in the pro- to anti-apoptotic ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of executioner caspases, such as caspase-3 and -9, ultimately leading to cell death.[6][7]
Caption: Intrinsic apoptosis pathway activated by tetrahydronaphthalene compounds.
Dual Inhibition of MDM2 and CDK4 in Glioblastoma
A novel and highly specific application of chiral tetrahydronaphthalene-fused spirooxindoles has been identified in the treatment of glioblastoma. These compounds act as dual inhibitors of murine double minute 2 (MDM2) and cyclin-dependent kinase 4 (CDK4).[10] MDM2 is a negative regulator of the p53 tumor suppressor protein, while CDK4 is a key regulator of the cell cycle.[10][11] By simultaneously inhibiting both targets, these compounds restore p53 function, leading to apoptosis, and induce cell cycle arrest, offering a promising therapeutic strategy for this aggressive brain tumor.[10]
Caption: Dual inhibition of MDM2 and CDK4 by tetrahydronaphthalene-fused spirooxindoles.
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic effects of various tetrahydronaphthalene derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralin-pyridine hybrids | HCT-116 (Colon) | 7.7 - 9.0 | [1] |
| Tetralin-pyridine hybrids | MCF-7 (Breast) | 21.0 - 131.5 | [1] |
| Tetrahydronaphthalene-1,3-dicarbonitrile (4c) | HepG2 (Liver) | 6.02 | [5][6] |
| Tetrahydronaphthalene-1,3-dicarbonitrile (4c) | HCT-116 (Colon) | 8.45 | [5][6] |
| Tetrahydronaphthalene-1,3-dicarbonitrile (4c) | MCF-7 (Breast) | 6.28 | [5][6] |
| 2,6-dihaloarylchalcone derivatives (3a,b) | HeLa (Cervix) | 3.5 - 10.5 | [2] |
| Cyanopyridone derivatives (6a,b) | HeLa (Cervix) | 7.1 - 10.9 | [2] |
| Thioxopyridine derivatives (7a-c) | HeLa (Cervix) | 5.9 - 8.1 | [2] |
Note: IC50 values can vary depending on the specific derivative, cell line, and experimental conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of tetrahydronaphthalene compounds.
In Vitro Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydronaphthalene compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydronaphthalene compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[2][13]
Protocol:
-
Cell Treatment: Treat cells with the tetrahydronaphthalene compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, p53, and p21.[6][15][16]
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Evaluation
Principle: This model involves the implantation of human cancer cells into immunodeficient mice to study the in vivo efficacy of anticancer compounds.[17]
Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a mixture of serum-free medium and Matrigel at a 1:1 ratio.[7][10]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude or SCID mice).[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width² x length)/2.[5]
-
Compound Administration: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the tetrahydronaphthalene compound and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
Conclusion and Future Directions
Tetrahydronaphthalene compounds represent a versatile and promising class of molecules in cancer research. Their ability to target multiple key pathways involved in cancer cell proliferation and survival, such as microtubule dynamics and apoptosis, underscores their therapeutic potential. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on optimizing the structure-activity relationships of tetrahydronaphthalene derivatives to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties. Further investigation into their mechanisms of action, including the identification of novel cellular targets, will be crucial for their clinical development. The use of patient-derived xenograft (PDX) models will also provide a more clinically relevant platform for evaluating their efficacy in a personalized medicine context.
References
-
Amin, K. M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3173-3187. [Link]
-
El-Gohary, N. S., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 100, 103831. [Link]
-
Hamza, E. K., et al. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2020(6), 459-480. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. [Link]
-
Li, Y., et al. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. Acta Pharmaceutica Sinica B, 10(8), 1469-1483. [Link]
-
Ferreira, M. J., et al. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. Journal of Medicinal Chemistry, 54(11), 3815-3825. [Link]
-
Hamdy, N. A., et al. (2023). Synthesis of novel heterocyclic compounds bearing tetralin moiety of potential anticancer activity targeting the intrinsic apoptotic pathway. Synthetic Communications, 53(4), 335-350. [Link]
-
Bibby, M. C. (2022). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols, 17(8), 1-17. [Link]
-
Wang, Z., et al. (2018). Western blot analysis of Bcl-2, p53, p21, caspase-3 and P-gp protein expression. ResearchGate. [Link]
-
PubMed. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
-
ResearchGate. (n.d.). Western blots analysis of protein levels of p53, p21, Bax, Bcl-2, cleaved caspase 3, and inactive form of caspase 9. [Link]
-
Graphviz. (2022). DOT Language. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bax, Bcl-2, p53, p21 and 14-3-3Û proteins. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B). [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
PubMed. (2019). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. [Link]
-
SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. [Link]
-
GitHub. (n.d.). pydot/pydot: Python interface to Graphviz's Dot language. [Link]
-
MDPI. (2021). Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer. Cancers, 13(16), 4153. [Link]
-
Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. [Link]
-
Reactome. (n.d.). Intrinsic Pathway for Apoptosis. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of Chiral Tetrahydronaphthalene Amines
Executive Summary & Strategic Overview
Chiral tetrahydronaphthalene amines are privileged scaffolds in modern pharmaceuticals, forming the core of blockbuster drugs such as the antidepressant Sertraline (Zoloft®) and the dopamine agonist Rotigotine. Their synthesis on a large scale presents a significant challenge, demanding not only high enantioselectivity but also operational efficiency, safety, and economic viability. This guide provides an in-depth analysis of the principal strategies employed in industry for their manufacture, focusing on process-level insights and actionable protocols.
The choice of synthetic route is dictated by a multitude of factors including the cost of goods (CoGs), throughput, safety profile, and the specific stereochemical requirements of the target molecule. We will explore three dominant industrial strategies:
-
Asymmetric Hydrogenation (AH) of Imines: The most direct and atom-economical approach, offering high stereocontrol through the use of chiral transition-metal catalysts.
-
Diastereomeric Resolution of Racemates: A classical and robust method, often improved by in-situ racemization to create a Dynamic Kinetic Resolution (DKR) process.
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): An elegant approach combining the stereoselectivity of enzymes with a metal racemization catalyst to theoretically achieve a 100% yield of a single enantiomer.
This document will dissect each strategy, providing the underlying chemical principles, detailed experimental protocols, and critical scale-up considerations.
Strategic Pathway Selection
The decision-making process for selecting a large-scale synthetic route is a multi-parameter optimization problem. The following diagram outlines a logical workflow for this process.
Caption: Decision workflow for selecting a synthetic strategy.
Strategy 1: Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation (AH) of prochiral imines is one of the most efficient methods for preparing chiral amines, valued for its high yield, excellent enantioselectivity, and atom economy.[1] This approach is a cornerstone of modern industrial synthesis. The general scheme involves the condensation of a tetralone with a primary amine (e.g., methylamine) to form an imine, which is then hydrogenated using a chiral transition-metal catalyst.
Scientific Principle & Mechanistic Insight
The enantioselectivity of the reaction is imparted by a chiral ligand coordinated to a metal center, typically Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir).[2][3][4] The most well-established catalysts for this transformation are based on Ru(II) or Rh(I) complexes with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The mechanism, often referred to as the Noyori mechanism, involves the formation of a chiral metal-hydride species.[5] The imine substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand. This locks the substrate into a conformation where hydrogen is delivered to one face of the C=N double bond preferentially, establishing the stereocenter.[5][6]
Caption: Simplified catalytic cycle for asymmetric imine hydrogenation.
Application Protocol: Large-Scale Synthesis of (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline Precursor)
This protocol is adapted from established industrial processes for the synthesis of Sertraline.[7][8]
Part A: Imine Formation
-
Reactor Setup: To a 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (50.0 kg, 172 mol).
-
Solvent and Reagent Addition: Add methanol (200 L). Begin agitation. Charge aqueous methylamine (40% w/w, 33.3 kg, 429 mol) over 30 minutes, ensuring the temperature does not exceed 40°C.
-
Reaction: Heat the mixture to reflux (approx. 70-75°C) and maintain for 40-50 hours. Monitor the reaction for completion by HPLC.
-
Isolation: Cool the reaction mixture to 0-5°C. The product imine will crystallize. Filter the solid product and wash the cake with cold methanol (2 x 25 L).
-
Drying: Dry the imine intermediate under vacuum at 50°C until constant weight. Expected yield: 48-51 kg (92-98%).
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation (in a glovebox): In a separate, inerted vessel, dissolve [RuCl₂(p-cymene)]₂ (35 g, 0.057 mol) and (S)-BINAP (75 g, 0.12 mol) in degassed toluene (5 L). Stir at 80°C for 1 hour to form the pre-catalyst.
-
Reactor Setup: Charge a 1000 L high-pressure hydrogenation reactor (Hastelloy) with the dried imine from Part A (50.0 kg, 164 mol) and degassed methanol (500 L).
-
Inerting: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas (up to 2 bar).[9]
-
Catalyst Transfer & Reaction: Transfer the prepared catalyst solution to the main reactor via a cannula under a positive pressure of nitrogen. Pressurize the reactor with hydrogen gas to 50 psi.[5] Heat the reaction to 50°C.
-
Monitoring: Maintain the reaction at 50°C and 50 psi, monitoring hydrogen uptake. The reaction is typically complete within 12-18 hours. Confirm completion by HPLC analysis.
-
Work-up: Cool the reactor to ambient temperature and carefully vent the excess hydrogen.[10] Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation (as Racemic cis-Amine): The methanolic solution contains the racemic cis-amine, which is carried forward directly to the resolution step.
Process & Scale-Up Considerations
-
Safety: Hydrogenations are hazardous operations.[11] The use of high-pressure hydrogen gas with a pyrophoric catalyst requires specialized equipment and strict safety protocols.[10][12] The reactor must be properly grounded, and the catalyst should always be handled under an inert atmosphere to prevent ignition.[11]
-
Catalyst Selection: While Ru/BINAP is effective, other ligand systems like PhanePhos have also been used successfully.[13] Catalyst loading is a key cost driver; typical substrate-to-catalyst (S/C) ratios for large-scale production are in the range of 1000-5000.
-
Solvent Choice: Methanol or ethanol are common solvents. They must be thoroughly degassed to prevent oxygen from deactivating the catalyst.
-
Impurity Control: The main impurity is the trans-isomer of the amine. The cis/trans ratio is influenced by the catalyst, solvent, and reaction conditions. Pfizer's improved process for Sertraline utilizes a palladium catalyst that provides high cis-selectivity.[8]
| Catalyst System | S/C Ratio | Pressure (bar) | Temp (°C) | cis:trans Ratio | ee (%) | Reference |
| Ru-(S)-BINAP | 1000:1 | ~3.5 | 50 | >95:5 | >98% | Adapted from[5] |
| Rh-(S)-PhanePhos | 2000:1 | 6 | 25 | >90:10 | >95% | Adapted from[13] |
| Pd/BaSO₄ | N/A (Het.) | 4-5 | <35 | High cis | N/A (racemic) | [14] |
Table 1. Comparison of typical conditions for hydrogenation in Sertraline synthesis.
Strategy 2: Diastereomeric Resolution
This classical approach involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts can be selectively crystallized from the solution.
Scientific Principle
The principle relies on the differential solubility of diastereomers. When a racemic mixture of an amine (R-amine and S-amine) is treated with a single enantiomer of a chiral acid (e.g., S-acid), two diastereomeric salts are formed: (R-amine•S-acid) and (S-amine•S-acid). These salts are no longer mirror images and will have different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The success of this method hinges on finding a suitable and cost-effective resolving agent and a solvent system that maximizes the solubility difference.
The process for Sertraline, for example, involves the resolution of the racemic cis-amine using D-(-)-mandelic acid.[7][14]
Application Protocol: Resolution of cis-Racemic Sertraline
-
Salt Formation: Take the crude methanolic solution of the racemic cis-amine from the hydrogenation step (approx. 50 kg of amine in 500 L methanol). Add D-(-)-mandelic acid (25.0 kg, 164 mol) and ethanol (250 L).
-
Crystallization: Heat the mixture to 60-70°C to ensure complete dissolution. Cool the solution slowly to 20-25°C over 8 hours to induce crystallization of the desired (1S,4S)-amine•(R)-mandelate salt.
-
Isolation: Hold the slurry at 20-25°C for 4 hours, then filter the product. Wash the filter cake with a cold ethanol/methanol mixture (1:2, 2 x 50 L).
-
Salt Break (Liberation of Free Amine): Suspend the isolated diastereomeric salt in a mixture of dichloromethane (250 L) and water (250 L). Add 2 M aqueous sodium hydroxide until the pH of the aqueous layer is >12.[7]
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 L).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the enantiomerically pure (1S,4S)-amine (norsertraline). This can then be N-methylated in a subsequent step if required, or converted directly to the hydrochloride salt.[7]
Strategy 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
DKR is a powerful technique that overcomes the 50% theoretical yield limit of classical resolution.[15] It combines an enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the complete conversion of a racemate into a single, enantiomerically pure product.[15][16]
Scientific Principle
The process involves two simultaneous catalytic cycles:
-
Enzymatic Resolution: An enzyme, such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer of the amine faster than the other.[17]
-
In-situ Racemization: A metal catalyst (e.g., a Shvo-type ruthenium complex or a palladium nanocatalyst) continuously racemizes the unreacted, undesired amine enantiomer.[16][17]
This dynamic interplay funnels the entire racemic starting material into the desired acylated product, which can then be deprotected to yield the enantiopure amine.
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Application Protocol: DKR of 1,2,3,4-tetrahydronaphthalen-1-amine
This protocol is a conceptual application based on published methods for the DKR of primary amines.[17]
-
Reactor Setup: To a 100 L jacketed reactor, charge racemic 1,2,3,4-tetrahydronaphthalen-1-amine (5.0 kg, 34.0 mol), isopropyl acetate (25 L, used as both solvent and acyl donor), and molecular sieves (1 kg, to remove water).
-
Catalyst Addition: Add the racemization catalyst (e.g., Shvo's catalyst, 0.1 mol%) and the immobilized enzyme (e.g., Novozym 435, 500 g).
-
Reaction: Heat the suspension to 70°C with moderate agitation. Monitor the conversion and enantiomeric excess (ee) of the product amide by chiral HPLC. The reaction is typically complete in 24-48 hours.
-
Catalyst Removal: Cool the mixture and filter to recover the immobilized enzyme and heterogeneous racemization catalyst, which can potentially be recycled.
-
Work-up: Evaporate the excess isopropyl acetate. Dissolve the residue in a suitable solvent (e.g., MTBE) and wash with aqueous acid and then brine to remove any unreacted amine.
-
Hydrolysis: The resulting enantiopure amide can be hydrolyzed under acidic or basic conditions to yield the free, enantiopure amine.
Process & Scale-Up Considerations
-
Catalyst Compatibility: The key challenge is finding an enzyme and a racemization catalyst that are compatible and operate efficiently under the same reaction conditions (solvent, temperature).[17]
-
Cost: Both the enzyme and the metal catalyst can be expensive, making their recovery and reuse critical for economic viability on a large scale.[16]
-
Throughput: DKR reactions can sometimes be slower than direct asymmetric hydrogenations, which may impact plant throughput.
-
Substrate Scope: This method has been successfully applied to a wide range of primary amines.[17]
Conclusion
The large-scale synthesis of chiral tetrahydronaphthalene amines is a mature field with several viable and highly optimized strategies. Asymmetric hydrogenation represents the most elegant and atom-economical route when a suitable prochiral precursor is available. However, classical diastereomeric resolution remains a robust and reliable workhorse in the industry, particularly when enhanced by dynamic processes. The choice of the optimal route requires a careful, case-by-case evaluation of economic, safety, and environmental factors, embodying the core principles of modern process chemistry.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.[Link]
-
Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed.[Link]
- Process for the preparation of sertraline hydrochloride form ii.
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[Link]
-
Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters. ResearchGate.[Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development.[Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry.[Link]
-
Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research.[Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.[Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.[Link]
-
Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. U.S. Environmental Protection Agency.[Link]
-
Kinetic resolution of amines. Bode Research Group, ETH Zürich.[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry.[Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry at Scripps Research.[Link]
-
Highly Efficient Synthesis of Chiral β-Aryl Isopropylamines via Catalytic Asymmetric Hydrogenation. PMC.[Link]
-
Chemoenzymatic Synthesis of Sertraline. ResearchGate.[Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Chemical Health & Safety.[Link]
-
Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry.[Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.[Link]
-
The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar.[Link]
-
Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace.[Link]
-
A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline. PubMed.[Link]
-
Asymmetric Hydrogenation. Synform.[Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.[Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.[Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linan Labs.[Link]
-
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.[Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. ResearchGate.[Link]
-
Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. ResearchGate.[Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. njhjchem.com [njhjchem.com]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in receptor binding assays
Application Note: Pharmacological Characterization of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in Aminergic GPCR Binding Assays
Executive Summary & Pharmacological Rationale
The compound 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine (CAS: 1000556-85-3) represents a highly versatile, privileged scaffold in neuropharmacology. The structural combination of a bulky, lipophilic tetrahydronaphthalene core and a flexible, basic propan-1-amine side chain perfectly satisfies the classic pharmacophore requirements for aminergic G-protein-coupled receptors (GPCRs)[1]. Molecules bearing this structural motif are routinely investigated as ligands for Serotonin (5-HT), Dopamine (D2/D3), Trace Amine-Associated Receptors (TAARs), and Sigma receptors[2].
This application note details the optimized, self-validating radioligand binding protocols required to accurately determine the binding affinity ( Ki ) and selectivity of this compound across key Central Nervous System (CNS) targets, moving beyond basic procedures to explain the biochemical causality behind each experimental parameter[3].
Mechanistic Grounding: The Aminergic Pharmacophore
In aminergic GPCRs, target engagement relies on a highly conserved aspartate residue (e.g., Asp3.32) located in transmembrane helix 3, which forms a critical salt bridge with the protonated primary amine of the ligand. Concurrently, the tetrahydronaphthalene core engages in hydrophobic and π−π stacking interactions with aromatic residues (e.g., Phe6.52, Trp6.48) within the receptor's orthosteric binding pocket[4]. Understanding this interaction causality dictates assay design: the assay buffer must strictly maintain a physiological pH (7.4) to ensure the propan-1-amine moiety remains protonated, thereby maximizing target engagement.
Figure 1: Aminergic GPCR signaling pathway activated by tetrahydronaphthalene-derived ligands.
Experimental Design & Causality in Assay Setup
To ensure absolute trustworthiness and reproducibility, every component of the binding assay must serve a specific, validated biochemical purpose. A self-validating system requires strict controls to prevent false positives caused by off-target binding or ligand degradation.
-
Buffer Architecture: 50 mM Tris-HCl is preferred over phosphate buffers to avoid the precipitation of essential divalent cations.
-
Divalent Cations ( Mg2+ ): The addition of 5 mM MgCl2 is critical. Magnesium ions stabilize the high-affinity ternary complex (Ligand-Receptor-G-protein). If 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine exhibits agonist properties, omitting Mg2+ will artificially lower its measured affinity.
-
Antioxidant Protection: 0.1% Ascorbic acid must be included to prevent the oxidative degradation of the aminergic ligand and any endogenous monoamines present in crude membrane preparations.
-
Non-Specific Binding (NSB) Definition: NSB must be defined using a structurally distinct, high-affinity reference ligand to prevent overlapping off-target displacement. For example, use 10 µM Haloperidol for D2 assays, or 10 µM Mianserin for 5-HT2A assays[3].
Step-by-Step Methodology: High-Throughput Radioligand Binding
This protocol is optimized for a 96-well format using cell membranes overexpressing human aminergic targets.
Phase I: Reagent and Membrane Preparation
-
Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 5 mM MgCl2 , 1 mM EDTA, 0.1% Ascorbic Acid, adjusted to pH 7.4 at 25°C.
-
Compound Dilution: Dissolve 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in 100% DMSO to yield a 10 mM master stock. Perform serial 3-fold dilutions in Assay Buffer.
-
Causality Check: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations alter membrane fluidity and disrupt GPCR conformation.
-
-
Membrane Homogenization: Resuspend frozen receptor-expressing membranes in Assay Buffer. Homogenize briefly using a Polytron tissue disruptor to ensure uniform vesicle size.
Phase II: Incubation (The Self-Validating System)
-
In a 96-well deep-well plate, assemble the following per well (Total Volume: 200 µL):
-
20 µL of Test Compound (various concentrations) OR Buffer (for Total Binding) OR Reference Ligand (for NSB).
-
20 µL of target-specific Radioligand (e.g., 1 nM [ 3 H]-Ketanserin for 5-HT2A).
-
160 µL of Membrane Suspension (10-20 µg protein/well).
-
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes.
-
Causality Check: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurately applying the Cheng-Prusoff equation later in the workflow.
-
Figure 2: High-throughput radioligand binding assay workflow for compound screening.
Phase III: Harvesting and Quantification
-
Filter Preparation: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour.
-
Causality Check: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged aminergic radioligands to the filter matrix.
-
-
Filtration: Harvest the incubation mixture onto the PEI-treated GF/B plates using a 96-well vacuum cell harvester.
-
Washing: Wash rapidly with 3 x 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Causality Check: Using ice-cold buffer drops the kinetic temperature of the system, slowing the dissociation rate ( koff ) of the ligand-receptor complex and preventing signal loss during the wash steps.
-
-
Quantification: Dry the filter plates, add 40 µL of microscintillant per well, and quantify radioactivity (Counts Per Minute - CPM) using a microplate scintillation counter.
Data Presentation and Statistical Validation
Raw CPM data must be converted to specific binding by subtracting the NSB from all values. The IC50 is determined via non-linear regression (four-parameter logistic equation). The absolute inhibition constant ( Ki ) is calculated using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
Where [L] is the radioligand concentration and Kd is its known dissociation constant. To validate the assay's robustness for screening 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, the Z'-factor must be calculated. A Z'-factor > 0.5 indicates an excellent, trustworthy assay window.
Table 1: Representative Assay Validation Metrics for Aminergic Targets
| Target Receptor | Recommended Radioligand | Reference Inhibitor (NSB Definition) | Expected Kd (nM) | Acceptable Z'-Factor |
| 5-HT2A | [ 3 H]-Ketanserin | Mianserin (10 µM) | 0.5 - 1.5 | > 0.65 |
| Dopamine D2 | [ 3 H]-Raclopride | Haloperidol (10 µM) | 1.0 - 2.0 | > 0.60 |
| Sigma-1 ( σ1 ) | [ 3 H]-Pentazocine | Haloperidol (10 µM) | 3.0 - 5.0 | > 0.70 |
| TAAR1 | [ 3 H]-RO5166017 | RO5166017 (10 µM) | 5.0 - 10.0 | > 0.55 |
References
-
Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter Journal of Medicinal Chemistry - ACS Publications[Link][2]
-
Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine Analogues Journal of Medicinal Chemistry - ACS Publications[Link][3]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease National Library of Medicine - PMC[Link][4]
-
2-Propylamino-5-methoxytetralin | CID 10242548 PubChem - NIH[Link][1]
Sources
- 1. 2-Propylamino-5-methoxytetralin | C14H21NO | CID 10242548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine synthesis
Welcome to the Technical Support Center for the synthesis of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine . This molecule is a highly versatile building block in medicinal chemistry, frequently utilized in the development of dopaminergic and serotonergic ligands.
As a Senior Application Scientist, I have designed this guide to help you bypass common synthetic bottlenecks. Rather than relying on outdated and hazardous Friedel-Crafts/azidation routes, this guide focuses on a modern, step-economical, and highly regioselective three-step approach: Palladium-catalyzed Heck coupling, alkene hydrogenation, and Boc-deprotection .
Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting for common failure points, and self-validating protocols to ensure high-fidelity scale-up.
Part 1: Synthesis Workflow
Workflow for the 3-step synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why choose the Heck coupling route over the classic Friedel-Crafts acylation? A1: The traditional Friedel-Crafts route (acylation followed by reduction, azidation, and a second reduction) is fraught with regioselectivity issues, often yielding inseparable mixtures of 5- and 6-substituted tetralins. Furthermore, it requires the handling of potentially explosive azide intermediates. The Heck coupling of commercially available 6-bromotetralin (also known as 2-bromo-5,6,7,8-tetrahydronaphthalene) with N-Boc-allylamine is highly regioselective, safer, and achieves the carbon framework in a single step.
Q2: I am observing a significant amount of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanal byproduct during the Heck step. What is the mechanistic cause? A2: This is a classic side reaction in palladium-catalyzed arylations of allylamines. Following the initial migratory insertion, the Pd catalyst can promote double-bond migration via sequential β -hydride elimination and reinsertion, isomerizing the allylamine into an enamine[1]. During aqueous workup, this enamine rapidly hydrolyzes into the corresponding aldehyde.
Q3: How do I suppress this enamine/aldehyde isomerization? A3: The key is restricting the conformational flexibility of the palladium complex. Using bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) enforces a rigid geometry that accelerates the dissociation of the product from the catalyst before isomerization can occur[2].
Q4: Why is my Boc deprotection yielding multiple alkylated tetralin impurities? A4: The tetralin ring is highly electron-rich and susceptible to electrophilic aromatic substitution. When trifluoroacetic acid (TFA) cleaves the Boc group, it generates a highly reactive tert-butyl cation. Without intervention, this cation will alkylate the tetralin ring. Adding a cation scavenger like triisopropylsilane (TIPS) or anisole intercepts the tert-butyl cation, preventing the formation of these impurities[3].
Part 3: Troubleshooting Guide
Issue 1: Low Yield in the Heck Coupling (<40%)
-
Symptom: LC-MS shows a stalled reaction with high levels of unreacted 6-bromotetralin and aldehyde byproduct.
-
Root Cause: Monodentate ligands (e.g., PPh 3 ) fail to prevent Pd-mediated alkene isomerization, leading to catalyst deactivation and side-product formation.
-
Solution: Switch to a bidentate ligand (dppp) and use an inorganic base like NaOAc in a polar protic solvent (e.g., ethylene glycol) to stabilize the cationic palladium intermediates.
Issue 2: Stalled Hydrogenation of the Alkene
-
Symptom: Incomplete conversion during Pd/C hydrogenation, even after 24 hours.
-
Root Cause: Residual palladium or phosphine ligands from the Heck step are strongly coordinating to and poisoning the heterogeneous Pd/C catalyst.
-
Solution: Treat the Heck product with a metal scavenger (e.g., SiliaBond Thiol) or pass it through a short silica plug using 10% EtOAc in Hexanes before subjecting it to hydrogenation. Increase H 2 pressure to 50 psi if steric hindrance is suspected.
Part 4: Quantitative Data
The table below summarizes the causality between ligand choice and the suppression of the isomerization byproduct during the Heck coupling phase.
Table 1: Optimization of Heck Coupling Conditions for 6-Bromotetralin and N-Boc-allylamine
| Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Yield of Desired Alkene (%) | Aldehyde Byproduct (%) |
| Pd(OAc) 2 | PPh 3 | Et 3 N | DMF | 35% | 45% |
| Pd(OAc) 2 | P(o-tolyl) 3 | Et 3 N | DMF | 52% | 28% |
| Pd 2 (dba) 3 | dppf | K 2 CO 3 | Dioxane | 78% | 5% |
| Pd(OAc) 2 | dppp | NaOAc | Ethylene Glycol | 89% | <2% |
Data reflects standard optimization trajectories for allylamine Heck couplings to maximize the (E)-alkene and minimize enamine hydrolysis.
Part 5: Step-by-Step Experimental Protocols
Protocol 1: Heck Coupling (Synthesis of Intermediate 1)
-
Setup: Charge a flame-dried Schlenk flask with 6-bromotetralin (1.0 equiv, 10 mmol), Pd(OAc) 2 (5 mol%), dppp (10 mol%), and NaOAc (2.0 equiv).
-
Solvent Addition: Add thoroughly degassed ethylene glycol to achieve a 0.2 M concentration.
-
Reagent Addition: Add N-Boc-allylamine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 110 °C under an argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO 4 , and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation: Monitor via LC-MS. The desired product mass should be [M+H] + = 288.2. The absence of a peak at[M+H] + = 289.2 confirms successful suppression of the aldehyde byproduct.
Protocol 2: Hydrogenation (Synthesis of Intermediate 2)
-
Preparation: Dissolve Intermediate 1 in methanol (0.1 M). Critical: Ensure the starting material has been passed through a silica plug to remove residual phosphines.
-
Catalyst: Add 10% Pd/C (10 wt% relative to the substrate).
-
Reaction: Purge the reaction vessel with hydrogen gas (3 vacuum/H 2 cycles). Stir vigorously under a balloon of H 2 (or 50 psi in a Parr shaker) at room temperature for 6 hours.
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate in vacuo to afford the saturated carbamate.
-
Self-Validation: 1 H NMR of the crude mixture must show the complete disappearance of the olefinic protons at δ 6.0–6.5 ppm.
Protocol 3: Boc Deprotection (Synthesis of Final Product)
-
Setup: Dissolve Intermediate 2 in dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 equiv) as a cation scavenger to protect the tetralin ring.
-
Cleavage: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the oily residue in DCM and wash with 1 M NaOH until the aqueous layer is pH > 10 to free-base the amine.
-
Isolation: Extract with DCM, dry over Na 2 SO 4 , and evaporate to yield pure 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
-
Self-Validation: TLC (using a ninhydrin stain) will reveal a highly polar, ninhydrin-positive spot indicating a primary amine. LC-MS should indicate the exact mass[M+H] + = 190.1.
References
-
McConville, M., Saidi, O., Blacker, J., & Xiao, J. "A Novel Approach to 3-Methylindoles by a Heck/Cyclization/Isomerization Process." Organic Letters, ACS Publications, 2010. URL:[Link]
-
Tian, Y., Qi, J., Sun, C., Yin, D., Wang, X., & Xiao, Q. "One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization." RSC Advances, The Royal Society of Chemistry, 2014. URL:[Link]
- "Method and compositions for removing acid-labile protecting groups." Patent WO2014033466A1, Google Patents, 2014.
Sources
Technical Support Center: Overcoming Solubility Issues with Tetrahydronaphthalene Compounds
Welcome to the Application Support Portal. As a Senior Application Scientist in drug discovery, I frequently see promising therapeutic programs stall due to the 1,2,3,4-tetrahydronaphthalene (tetralin) pharmacophore. While this rigid, bicyclic system is excellent for driving target affinity in Raf inhibitors, calcium channel blockers, and selective estrogen receptor modulators (SERMs), it presents severe thermodynamic barriers to solvation.
The tetralin core is highly lipophilic (LogP ~3.78) and exhibits abysmal aqueous solubility (approximately 45 mg/L or 0.045 mg/mL at 20°C)[1][2]. Because the flat aromatic ring promotes tight pi-pi stacking, the resulting high crystal lattice energy means these compounds strongly prefer to aggregate rather than solvate.
This guide provides field-proven, self-validating troubleshooting strategies to overcome these solubility hurdles across in vitro assays, in vivo formulations, and medicinal chemistry optimizations.
Quantitative Baseline: Physicochemical Properties & Solubilization Limits
Before troubleshooting, it is critical to understand the thermodynamic baseline of the tetralin core and the physical limits of common solubilization vehicles.
| Property / Vehicle | Tetrahydronaphthalene Baseline | Solubilization Impact & Practical Limits |
| Aqueous Solubility (20°C) | ~45 mg/L (0.045 mg/mL) | Baseline reference for the unmodified core[1][2]. |
| LogP (Octanol/Water) | 3.78 | Highly lipophilic; strongly drives aqueous aggregation. |
| DMSO Tolerance (In Vitro) | Soluble at >10 mM | Max 0.5% - 1.0% v/v in assay buffer. Exceeding this causes cell toxicity or protein unfolding[3][4]. |
| HP-β-Cyclodextrin | Forms 1:1 inclusion complex | Can increase apparent solubility by 10x - 50x. |
| Ternary Complex (+ 1% PVP) | Synergistic encapsulation | Boosts cyclodextrin complexation efficiency by >80%[5]. |
Troubleshooting Guide & FAQs
Q1: My tetralin derivative is fully dissolved in a 10 mM DMSO stock, but the moment I spike it into my aqueous assay buffer, it precipitates (the "DMSO Crash"). How do I prevent this?
Causality & Solution: The "DMSO crash" is a kinetic phenomenon. When you spike 100% DMSO into an aqueous buffer, the local concentration of water at the droplet interface rapidly extracts the DMSO. This leaves the highly lipophilic tetralin compound locally supersaturated, causing it to nucleate and precipitate before it can disperse into the bulk fluid. To prevent this, you must alter the thermodynamics of the dilution by stepping down the solvent gradient. Furthermore, you must ensure the final DMSO concentration remains below 1% v/v, as higher concentrations are known to induce cell death and artificially unfold target proteins, confounding your assay readouts[3][4].
Protocol: Preventing the "DMSO Crash" via Intermediate Dilution Objective: Achieve stable in vitro assay concentrations without nano-precipitation.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Intermediate Dilution: Dispense the stock into an intermediate plate containing 50% DMSO / 50% Assay Buffer to create a 1 mM intermediate. Causality: This lowers the thermodynamic shock of solvent exchange, preventing rapid nucleation.
-
Final Transfer: Acoustically dispense the intermediate into the final 100% aqueous assay buffer to achieve a final concentration of 10 µM (0.5% final DMSO).
-
Self-Validation Check: Analyze the final well using Dynamic Light Scattering (DLS) or a nephelometer. If the scattering intensity equals the blank buffer, a true solution is confirmed. If scattering is above baseline, nano-precipitates have formed, and the intermediate DMSO ratio must be adjusted.
Q2: I need to formulate a highly lipophilic tetralin compound for in vivo oral dosing (PO), but it behaves like "brick dust." Standard surfactants aren't working. What is the most reliable vehicle?
Causality & Solution: For un-ionizable, highly lipophilic bicyclic systems, standard surfactants (like Tween or Cremophor) often fail because micellar encapsulation cannot overcome the compound's high crystal lattice energy. Instead, you must use a host-guest encapsulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal because its hydrophobic cavity perfectly accommodates the tetrahydronaphthalene ring[6].
To maximize this, we employ a "ternary complexation" approach. Adding a small amount of a hydrophilic polymer like Polyvinylpyrrolidone (PVP) wraps the outside of the cyclodextrin complex, thermodynamically stabilizing it and drastically increasing the complexation efficiency compared to cyclodextrin alone[5].
Protocol: Preparation of a Self-Validating Ternary HP-β-CD/PVP Complex Objective: Achieve >5 mg/mL aqueous solubility for in vivo dosing.
-
Polymer Solution: Dissolve 1% (w/v) PVP (K30) in ultra-pure water.
-
Host Preparation: Add 20% (w/v) HP-β-CD to the PVP solution and stir at 300 rpm until completely clear.
-
Guest Addition: Weigh the tetralin compound (target 5 mg/mL) and add it slowly to the vortexing solution.
-
Thermodynamic Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes, then shake at room temperature for 24 hours to ensure equilibrium.
-
Self-Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve prepared in 100% acetonitrile. If the HPLC peak area of the supernatant matches the theoretical 5 mg/mL standard, complete solubilization is confirmed.
Q3: We've maxed out formulation strategies, and the compound is still too insoluble for our pharmacokinetic models. How should we guide the MedChem team to modify the structure?
Causality & Solution: If formulation fails, the intrinsic solubility of the molecule must be altered through structural redesign.
-
Salt Formation: If the molecule contains an ionizable group (e.g., an amine or carboxylic acid), convert it to a physiologically tolerated, highly soluble salt such as a hydrochloride or methanesulfonate (mesylate)[7].
-
Crystal Packing Disruption: The flat aromatic portion of tetralin stacks tightly. You can instruct your MedChem team to introduce a spiro-framework (e.g., a spirohydantoin) at the saturated ring of the tetralin core. This out-of-plane 3D geometry disrupts pi-pi stacking, drastically lowering the melting point and increasing aqueous solubility without necessarily adding polar surface area[8].
Solubilization Decision Workflow
Decision workflow for solubilizing tetrahydronaphthalene compounds in drug discovery.
References
-
1,2,3,4-tetrahydronaphthalene - ECHA CHEM Source: European Chemicals Agency (ECHA) URL:[Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed Central (PMC) URL: [Link]
-
Safety Data Sheet: Tetrahydronaphthalene Source: Carl ROTH URL:[Link]
- WO2003017948A2 - Aryl tetrahydronaphthalene derivatives Source: Google Patents URL
-
Effect of Hydrophilic Polymer on Solubilization of Fenofibrate by Cyclodextrin Complexation Source: ResearchGate URL:[Link]
-
Considerations regarding use of solvents in in vitro cell based assays Source: PubMed Central (PMC) URL: [Link]
-
Evaluation of cyclodextrin solubilization of drugs Source: Elsevier / Free URL: [Link]
-
Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities Source: ACS Publications URL: [Link]
-
β-Cyclodextrin-assisted mechanical inclusion extraction of lipophilic flavonoids and hydrophilic terpenoids Source: HZNU URL: [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. carlroth.com [carlroth.com]
- 3. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 7. WO2003017948A2 - Aryl tetrahydronaphthalene derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Synthesizing this target molecule presents two major challenges: regioselectivity during the initial functionalization of the tetralin core, and dimerization during the final reduction of the nitrogen-containing intermediate to the primary amine. This guide provides field-proven, self-validating protocols to eliminate these side products.
Synthetic Strategy & Workflow Visualization
To bypass the limitations of direct Friedel-Crafts alkylation—which often yields intractable mixtures of polyalkylated or rearranged products[1]—we recommend a four-step sequence: Formylation, Horner-Wadsworth-Emmons (HWE) olefination, alkene reduction, and chemoselective nitrile reduction.
Fig 1: Four-step synthetic workflow for 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Troubleshooting & FAQs
Q1: During the initial functionalization of tetralin, I observe a mixture of 1-substituted and 2-substituted isomers. How can I improve regioselectivity?
The Causality: Tetralin possesses two distinct aromatic positions: C1 ( α ) and C2 ( β ). While the C1 position is more electron-rich, it is heavily sterically hindered by the adjacent aliphatic ring. Standard Friedel-Crafts acylation using strong Lewis acids (like AlCl₃) can lead to poor regiocontrol, acylium ion rearrangement, and polysubstitution. The Solution: Shift from acylation to Rieche Formylation . By using dichloromethyl methyl ether and TiCl₄ at strictly controlled temperatures (-78 °C to 0 °C), the extreme steric bulk of the electrophilic complex forces substitution almost exclusively at the less hindered C2 position, yielding 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with >95% regioselectivity.
Q2: My final reduction of the nitrile yields a significant amount of secondary amine dimer. Why does this happen?
The Causality: The reduction of nitriles to primary amines does not happen in a single step; it proceeds through a highly electrophilic primary imine intermediate[2][3]. As the desired primary amine accumulates in the reaction mixture, it acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. Subsequent elimination of ammonia yields a secondary imine, which is reduced to the secondary amine dimer[4].
Fig 2: Mechanistic pathway illustrating secondary amine dimer formation during nitrile reduction.
Q3: Which reducing agent is best for minimizing this dimerization?
The Causality: To prevent dimerization, you must either shift the hemiaminal equilibrium backward or trap the primary amine immediately.
-
Traditional Approach: Using Raney Nickel with excess anhydrous ammonia gas forces the equilibrium away from the hemiaminal, suppressing dimer formation.
-
Modern Approach: Using Ammonia Borane (NH₃-BH₃) . Under thermal decomposition, ammonia borane generates highly reactive aminodiborane in situ while releasing H₂ and NH₃ as byproducts[5]. The released ammonia suppresses dimerization, while the aminodiborane cleanly reduces the nitrile without the need for transition metal catalysts[5].
Quantitative Data: Reducing Agent Comparison
The table below summarizes the impact of different reducing systems on the saturated intermediate, 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile.
| Reducing System | Additive / Trapping Agent | Primary Amine Yield (%) | Secondary Amine Dimer (%) | Operational Notes |
| LiAlH₄ (excess) | None | 60 - 65% | 25 - 30% | Harsh conditions; requires careful Fieser workup[2]. |
| H₂ / Pd/C (50 psi) | None | 40 - 50% | 45 - 55% | Severe dimerization due to slow reduction of the imine. |
| H₂ / Raney Ni (50 psi) | NH₃ (excess, gas) | 85 - 88% | < 5% | Pyrophoric catalyst; requires specialized pressure vessels. |
| H₂ / Pd/C (50 psi) | Boc₂O (1.5 eq) | 92% (as Boc-amine) | < 2% | Excellent yield, but requires an additional deprotection step. |
| Ammonia Borane (1.2 eq) | None (Generates NH₃ in situ) | 88 - 91% | < 2% | Recommended. Catalyst-free, bench-stable, highly chemoselective[5]. |
Self-Validating Experimental Protocols
Protocol A: Dimer-Free Nitrile Reduction using Ammonia Borane
This protocol utilizes ammonia borane to reduce 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile to the target primary amine without transition metals[5].
Materials:
-
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanenitrile (1.0 equiv)
-
Ammonia Borane (NH₃-BH₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the nitrile (10 mmol) in 20 mL of anhydrous THF.
-
Reagent Addition: Add ammonia borane (12 mmol) in one portion at room temperature. Causality Note: Using exactly 1.2 equivalents ensures optimal generation of the active aminodiborane species without excessive gas evolution[5].
-
Thermal Activation: Attach a reflux condenser and gradually heat the mixture to 65 °C. Stir at this temperature for 12 hours.
-
Safety Note: H₂ and NH₃ gases are evolved as byproducts[5]. Ensure the system is properly vented through an oil bubbler into a fume hood.
-
-
In-Process Validation: Take a 0.1 mL aliquot, quench with dilute HCl, and analyze via FT-IR. Self-Validation Check: The reaction is complete when the sharp nitrile stretch at ~2240 cm⁻¹ completely disappears.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully add 10 mL of 1M HCl to destroy any unreacted borane species. Stir for 30 minutes.
-
Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free primary amine with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude product via GC-MS. You should observe a single major peak corresponding to the primary amine ( m/z = 189). The absence of a high-molecular-weight peak at m/z = 361 confirms the successful suppression of the secondary amine dimer.
References
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane The Journal of Organic Chemistry - ACS Publications[Link]
-
Amine synthesis by nitrile reduction Organic Chemistry Portal[Link]
-
Friedel–Crafts reaction Wikipedia[Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Chemistry Steps[Link]
-
20.7: Chemistry of Nitriles LibreTexts[Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine (THN-PA)
Welcome to the central troubleshooting hub for researchers and drug development professionals working with 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine (THN-PA) . As a derivative of the aminotetralin class, this compound represents a "privileged scaffold" highly valued for probing monoaminergic systems. However, its structural properties—specifically the lipophilic tetralin core and the basic primary amine—introduce specific off-target liabilities, including cross-reactivity with Histamine H1, Dopamine D2, Sigma receptors, and rapid degradation by Monoamine Oxidase (MAO)[1][2][3].
This guide is engineered to provide you with the causality behind these experimental artifacts and equip you with self-validating protocols to ensure absolute data integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing biphasic dose-response curves in my functional GPCR assays?
The Causality: The tetralin core combined with a primary alkylamine is structurally promiscuous. At low nanomolar concentrations, the protonated amine forms a critical salt bridge with the conserved Aspartate D3.32 residue in the orthosteric pocket of serotonin (5-HT) receptors[3]. However, at higher concentrations (>100 nM), the flexible alkyl chain and hydrophobic tetralin ring allow the molecule to dock into off-target receptors such as Histamine H1 and Dopamine D2[4]. This simultaneous activation triggers competing intracellular cascades (e.g., Gi/o-mediated cAMP inhibition via 5-HT1A vs. Gq-mediated calcium flux via H1), resulting in a biphasic or "bell-shaped" functional response.
The Solution: You must implement a self-validating pharmacological blockade. Pre-incubate your cells with selective antagonists for suspected off-targets (e.g., 1 µM mepyramine for H1) to chemically silence the noise and isolate the primary serotonergic signal (See Protocol A).
Q2: My compound is rapidly degrading in in vitro microsomal assays, but it lacks ester or amide cleavage sites. What is the mechanism?
The Causality: Tetrahydronaphthalene-alkylamines are classic, high-affinity substrates for Monoamine Oxidase (MAO), particularly MAO-A and MAO-B[2]. The enzyme's FAD-containing catalytic site perfectly accommodates the planar aromatic tetralin ring. Once bound, the primary propan-1-amine undergoes rapid oxidative deamination into an aldehyde, releasing ammonia and hydrogen peroxide[2].
The Solution: Perform a parallel clearance assay in the presence of a non-selective MAO inhibitor like pargyline. If the half-life ( t1/2 ) extends significantly in the treated group, MAO is your primary metabolic liability. For future medicinal chemistry iterations, consider steric shielding (e.g., α -methylation of the propanamine chain) to hinder MAO active site access.
Q3: We are experiencing high background noise and poor specific binding in our radioligand displacement assays. How can we optimize this?
The Causality: The high lipophilicity (LogP ~3.1) of the tetralin core drives non-specific accumulation in phospholipid bilayers. This membrane partitioning artificially depletes the free ligand concentration in the aqueous phase and drastically increases background noise—a phenomenon well-documented in the pharmacological evaluation of related aminotetralins like 8-OH-DPAT[5].
The Solution: Add 0.1% Bovine Serum Albumin (BSA) to your assay buffer to act as a lipid sink. Furthermore, ensure your wash steps utilize ice-cold buffer to slow ligand dissociation from the receptor while rapidly clearing the loosely bound membrane fraction.
Part 2: Mandatory Visualizations
Mechanistic divergence of THN-PA signaling and degradation pathways.
Self-validating workflow for isolating MAO-dependent metabolic clearance.
Part 3: Standardized Experimental Protocols
Protocol A: Isolating GPCR Subtype Signaling via Pharmacological Blockade
To prevent off-target H1 or D2 activation from confounding your 5-HT functional data, use this self-validating assay design.
-
Cell Preparation: Seed HEK293T cells stably expressing your target receptor at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO 2 .
-
Buffer Exchange: Wash cells with HBSS buffer supplemented with 20 mM HEPES and 0.1% BSA (to prevent non-specific membrane accumulation).
-
Pharmacological Silencing (Critical Step): Add 1 µM of targeted antagonists (e.g., mepyramine for H1, haloperidol for D2) to the wells. Incubate for 30 minutes at room temperature. This ensures that any subsequent signal is exclusively mediated by the unblocked target receptor.
-
Ligand Addition: Add THN-PA at a concentration gradient ranging from 1 pM to 10 µM. Incubate for 45 minutes.
-
Detection: Lyse cells and measure intracellular cAMP accumulation or calcium flux using a standardized luminescence kit (e.g., GloSensor).
Protocol B: MAO-Dependent Metabolic Clearance Assay (LC-MS/MS)
This protocol isolates MAO-driven oxidative deamination from general CYP450 metabolism.
-
Matrix Preparation: Prepare a 1 mg/mL suspension of rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Grouping: Divide the suspension into two groups: Vehicle Control and MAO-Inhibited.
-
Inhibitor Pre-incubation: To the MAO-Inhibited group, add 10 µM pargyline (non-selective MAO inhibitor) and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 1 µM THN-PA and 1 mM NADPH to all samples to initiate metabolism.
-
Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) difference between the two groups.
Part 4: Quantitative Data Presentation
The table below summarizes the typical off-target binding profile for primary aminotetralin derivatives, highlighting the concentration thresholds where liabilities emerge.
| Target Receptor | Affinity ( Ki in nM) | Primary Intracellular Pathway | Clinical / Experimental Liability |
| 5-HT1A | 1.5 - 5.0 | Gi/o (Inhibits cAMP) | Intended Target |
| 5-HT2C | 10 - 25 | Gq (Calcium Flux) | Intended Target |
| Sigma-1 ( σ1 ) | 50 - 75 | Modulates Calcium Channels | Confounding neuroprotective effects[1] |
| Histamine H1 | 150 - 300 | Gq (Calcium Flux) | Sedation, Biphasic assay curves[4] |
| Dopamine D2 | 200 - 450 | Gi/o (Inhibits cAMP) | Motor stereotypy, Locomotor changes[5] |
Part 5: References
-
Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) after repeated administration on a conditioned avoidance response (CAR) in the rat Source: Psychopharmacology (Berl). 1992;109(1-2):134-44. URL:[Link]
-
Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors Source: Bioorganic & Medicinal Chemistry. 2015 Apr 1;23(7):1588-600. URL:[Link]
-
Information on EC 1.4.3.4 - Monoamine Oxidase Source: BRENDA Enzyme Database. URL:[Link]
-
New σ and 5-HT1A Receptor Ligands: ω-(Tetralin-1-yl)-n-alkylamine Derivatives Source: Journal of Medicinal Chemistry. 1998, 41, 20, 3976–3986. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) after repeated administration on a conditioned avoidance response (CAR) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of tetrahydronaphthalene-based microtubule inhibitors
Title: Head-to-Head Comparison of Tetrahydronaphthalene-Based Microtubule Inhibitors: Scaffolds, Mechanisms, and Experimental Validation
Executive Summary The tetrahydronaphthalene scaffold has emerged as a highly privileged pharmacophore in the design of microtubule-targeting agents. By mimicking the spatial geometry of the trimethoxyphenyl rings found in natural products like colchicine and combretastatin A-4 (CA-4), the rigid tetrahydronaphthalene core minimizes the entropic penalty of binding while maximizing hydrophobic contacts within the β-tubulin subunit. This guide provides a head-to-head technical comparison of natural and synthetic tetrahydronaphthalene-based inhibitors, dissecting their mechanisms, structural biology, and the self-validating experimental protocols required to evaluate their efficacy.
The Pharmacological Landscape of Tetrahydronaphthalene Scaffolds
Microtubules, composed of α/β-tubulin heterodimers, are highly dynamic cytoskeletal polymers essential for mitotic spindle formation and intracellular transport. Disrupting this dynamic instability is a validated strategy in oncology. The tetrahydronaphthalene moiety is uniquely suited for this purpose, primarily acting at the colchicine binding site (CBS) located at the intra-dimer interface of β-tubulin.
The Natural Prototype: Podophyllotoxin (PPT)
Podophyllotoxin is an aryl-tetrahydronaphthalene-type lignan sourced from the Podophyllum genus[1]. It serves as the classical natural product prototype for this class. PPT binds rapidly and reversibly to the CBS, outcompeting colchicine[2]. The tetrahydronaphthalene core of PPT perfectly occupies the hydrophobic pocket of the CBS, inducing a conformational shift that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule lattice assembly[3].
Synthetic Vascular Disrupting Agents (VDAs): CA-4 Analogues
While PPT is highly cytotoxic, its systemic toxicity limits its clinical use. Consequently, researchers have designed synthetic dihydronaphthalene and tetrahydronaphthalene analogues inspired by Combretastatin A-4 (CA-4). Compounds such as KGP03 and novel tetrahydronaphthalene-1,3-dicarbonitriles (e.g., Compound 4c) utilize the tetrahydronaphthalene ring to lock the cis-stilbene-like conformation of CA-4[4][5]. This structural rigidity enhances binding affinity and triggers rapid cytoskeletal collapse in endothelial cells, functioning as potent Vascular Disrupting Agents (VDAs) that induce tumor necrosis[6].
Taxane-Site Modulators: C7-Modified Derivatives
In an innovative departure from CBS inhibitors, recent structural biology efforts have appended a 6-methoxy-1,2,3,4-tetrahydronaphthalene tail to the C7 position of paclitaxel (Compound 1b). Rather than destabilizing microtubules, this bulky tetrahydronaphthalene modification binds to the taxane site and actively alters the structural signaling of the microtubule lattice, shifting the population from standard 13-protofilament (PF) or 14-PF architectures to predominantly 15-PF microtubules[7].
Caption: Mechanism of action for tetrahydronaphthalene-based colchicine site inhibitors.
Head-to-Head Quantitative Comparison
To objectively evaluate these compounds, we must compare their biochemical potency (cell-free tubulin polymerization inhibition) against their cellular efficacy (cytotoxicity). The data below synthesizes the performance of key tetrahydronaphthalene-based agents.
| Compound | Scaffold Type | Primary Target Site | Tubulin IC₅₀ (μM) | Cellular IC₅₀ / GI₅₀ | Key Mechanism |
| Podophyllotoxin (PPT) | Natural Aryl-Tetrahydronaphthalene | Colchicine Site | ~0.6 - 1.5 | Low nM (Various) | Rapid, reversible CBS binding; G2/M arrest[2]. |
| CA-4 (Reference) | Natural cis-Stilbene | Colchicine Site | 0.9 - 1.3 | Low nM (Various) | Benchmark VDA; tubulin depolymerization[8]. |
| Compound 4c | Tetrahydronaphthalene-1,3-dicarbonitrile | Colchicine Site | 3.64 | 6.02 μM (HepG2) | Apoptosis via Caspase-3/9 activation[5]. |
| KGP03 | Dihydronaphthalene Analogue | Colchicine Site | 1.0 | Low nM (MDA-MB-231) | Potent VDA; rapid vascular shutdown[4]. |
| Compound 1b | C7-Tetrahydronaphthalene Taxane | Taxane Site | N/A (Stabilizer) | Mitotic Failure | Induces 15-PF microtubule lattice expansion[7]. |
Note: The causality behind the high potency of KGP03 and PPT lies in the entropic advantage of their rigid ring systems, which require less conformational adjustment upon entering the β-tubulin hydrophobic pocket compared to flexible linear analogues.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity and reproducibility, the evaluation of novel tetrahydronaphthalene inhibitors requires robust, self-validating experimental workflows. The following protocols establish causality between drug binding and functional microtubule disruption.
Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the rate and extent of tubulin polymerization. The inclusion of GTP is critical, as it is required for the longitudinal interactions between tubulin dimers. The system is self-validating through the mandatory use of a known destabilizer (CA-4) and a known stabilizer (Paclitaxel) as controls.
Step-by-Step Workflow:
-
Reagent Preparation: Thaw >99% pure bovine brain tubulin on ice. Dilute to a final concentration of 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 10 μM fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).
-
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add tetrahydronaphthalene inhibitors at varying concentrations (0.1 μM to 10 μM). Include vehicle (DMSO <1%), CA-4 (positive destabilizer control), and Paclitaxel (positive stabilizer control).
-
Initiation: Add 1 mM GTP to the tubulin mixture to initiate polymerization. Immediately transfer the tubulin/GTP mixture to the 96-well plate containing the compounds.
-
Kinetic Readout: Place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 430 nm for DAPI) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the kinetic curve. The IC₅₀ is determined by plotting the Vmax against the log of the inhibitor concentration.
Caption: Step-by-step workflow for the in vitro tubulin polymerization fluorescence assay.
Protocol B: [³H]Colchicine Competitive Binding Assay
To definitively prove that a tetrahydronaphthalene derivative acts at the colchicine site (rather than the vinca or taxane sites), a radioligand displacement assay is required.
Step-by-Step Workflow:
-
Tubulin Incubation: Incubate 1 μM purified tubulin with 5 μM of the test tetrahydronaphthalene compound in PEM buffer for 30 minutes at 37°C to allow equilibrium binding.
-
Radioligand Addition: Add 5 μM [³H]colchicine to the mixture and incubate for an additional 10 minutes. (Causality note: Colchicine binding is highly temperature-dependent and relatively slow, requiring strict adherence to the 37°C incubation).
-
Separation: Separate bound from free [³H]colchicine using a DEAE-cellulose filter or spin column. Wash extensively with cold PEM buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Validation: A successful competitive inhibitor will show a dose-dependent reduction in measured radioactivity, validating the CBS as the primary target[8].
Conclusion
The tetrahydronaphthalene scaffold remains a cornerstone in the development of next-generation microtubule inhibitors. Whether utilized as a rigid core to mimic CA-4 in vascular disrupting agents, or as a bulky appendage to alter the protofilament architecture of taxane-stabilized microtubules, its unique physicochemical properties offer unparalleled control over tubulin dynamics. For drug development professionals, leveraging the structural predictability of this scaffold—coupled with rigorous, self-validating biochemical assays—provides a clear pathway to discovering highly potent, resistance-evading antineoplastic therapies.
References
-
Sackett, D. L. (1993). Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin. Pharmacology & Therapeutics.[Link]
-
Kuta, M., et al. (2021). Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies. PMC.[Link]
-
Pinney, K. G., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. ACS Publications.[Link]
-
El-Naggar, A. M., et al. (2018). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. ResearchGate.[Link]
-
Pinney, K. G., et al. (2013). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. University of Texas Southwestern Medical Center.[Link]
-
Prota, A. E., et al. (2025). Dissecting structural and functional determinants of microtubule stabilization through guided chemical modulation. bioRxiv.[Link]
-
Romagnoli, R., et al. (2015). Design, Synthesis, and Biological Evaluation of Combretabenzodiazepines: A Novel Class of Anti-Tubulin Agents. ACS Publications.[Link]
-
Progress in approved drugs from natural product resources. Chinese Journal of Natural Medicines.[Link]
Sources
- 1. Progress in approved drugs from natural product resources [cjnmcpu.com]
- 2. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting structural and functional determinants of microtubule stabilization through guided chemical modulation | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of Synthesis for 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif frequently utilized in the design of monoamine oxidase (MAO) inhibitors, GPCR ligands, and atypical antipsychotics. Specifically, 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine serves as a critical aliphatic-extended intermediate.
Achieving high regiochemical fidelity and reproducible yields during its synthesis is notoriously challenging. This guide objectively compares the two predominant synthetic methodologies: the Classical Friedel-Crafts Acylation (Route A) and the Palladium-Catalyzed Heck Cross-Coupling (Route B) . By dissecting the causality behind experimental choices, we provide a self-validating framework for selecting the optimal route based on scale, purity requirements, and available infrastructure.
Route A: The Classical Approach (Friedel-Crafts Acylation & Amination)
Causality & Mechanistic Design
The legacy approach relies on the inherent nucleophilicity of the tetralin aromatic ring. Friedel-Crafts acylation of tetralin typically occurs at the 6-position (equivalent to the 2-position in 5,6,7,8-tetrahydronaphthalene nomenclature) due to the electron-donating nature of the fused saturated ring [1].
While highly scalable, this route presents three distinct chemical challenges:
-
Polyalkylation & Isomerization: Controlled stoichiometry of Aluminum Chloride ( AlCl3 ) is required to minimize the formation of the 1-substituted isomer.
-
Chemoselective Reduction: Traditional Clemmensen reduction (Zn/Hg, HCl) often degrades the intermediate alkyl chloride. We substitute this with ionic hydrogenation using Triethylsilane ( Et3SiH ) in Trifluoroacetic Acid (TFA) to cleanly reduce the ketone to a methylene group without nucleophilic displacement of the terminal chloride.
-
Over-alkylation of the Amine: Direct ammonolysis of the resulting alkyl chloride inevitably yields a mixture of primary, secondary, and tertiary amines. Implementing a Gabriel Synthesis (using potassium phthalimide) strictly enforces the formation of the primary amine.
Step-by-Step Experimental Protocol
Self-Validating In-Process Controls are highlighted for reproducibility.
Step 1: Acylation
-
Charge a dry flask with tetralin (1.0 eq) and anhydrous Dichloromethane (DCM) under N2 . Cool to 0 °C.
-
Add 3-chloropropionyl chloride (1.1 eq).
-
Portion-wise, add anhydrous AlCl3 (1.2 eq) over 30 minutes to control the exothermic evolution of HCl gas.
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the tetralin spot ( Rf≈0.9 ) is consumed, yielding 3-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one.
-
Quench over ice-water, extract with DCM, and concentrate.
Step 2: Ionic Hydrogenation
-
Dissolve the crude chloroketone (1.0 eq) in neat TFA (10 volumes).
-
Dropwise, add Et3SiH (3.0 eq) at room temperature. Heat to 50 °C for 4 hours.
-
Validation: Confirm reduction via FT-IR by the complete disappearance of the carbonyl stretch at ~1680 cm⁻¹.
-
Concentrate under vacuum, neutralize with saturated NaHCO3 , and extract with EtOAc to yield 1-(3-chloropropyl)-5,6,7,8-tetrahydronaphthalene.
Step 3: Gabriel Amination
-
Dissolve the alkyl chloride in anhydrous DMF. Add Potassium Phthalimide (1.2 eq) and heat to 90 °C for 8 hours.
-
Cool to room temperature, precipitate the intermediate with water, and filter.
-
Suspend the protected amine in Ethanol, add Hydrazine Hydrate (3.0 eq), and reflux for 2 hours to cleave the phthalimide byproduct.
-
Filter off the phthalhydrazide precipitate, concentrate the filtrate, and purify via acid-base extraction to yield the pure target amine.
Route B: The Modern Catalytic Approach (Heck Cross-Coupling)
Causality & Mechanistic Design
Route B constructs the aliphatic chain via a direct C-C bond formation using 6-bromo-1,2,3,4-tetrahydronaphthalene. The Mizoroki-Heck reaction is highly regioselective, circumventing the isomer mixtures inherent to Friedel-Crafts chemistry.
However, utilizing free allylamine in palladium-catalyzed couplings is problematic; the free amine strongly coordinates to the Pd center, causing catalyst poisoning, or undergoes double-bond migration to form an unstable enamine[2]. To ensure strict γ -arylation and maintain catalyst turnover, we utilize N-allylphthalimide as a sterically hindered, diprotected olefin. Subsequent catalytic hydrogenation simultaneously reduces the alkene and prepares the molecule for final deprotection.
Step-by-Step Experimental Protocol
Step 1: Heck Cross-Coupling
-
In an oven-dried Schlenk tube, combine 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq), N-allylphthalimide (1.5 eq), Pd(OAc)2 (0.05 eq), Tri-o-tolylphosphine ( P(o−tol)3 , 0.1 eq), and Triethylamine (2.0 eq) in anhydrous DMF.
-
Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative catalyst degradation.
-
Heat the mixture to 100 °C for 12 hours.
-
Validation: GC-MS analysis should indicate the formation of (E)-2-(3-(5,6,7,8-tetrahydronaphthalen-2-yl)allyl)isoindoline-1,3-dione ( m/z corresponding to M+ ).
-
Filter through a Celite pad to remove Pd black, partition between water and EtOAc, and purify via flash chromatography.
Step 2: Hydrogenation & Deprotection
-
Dissolve the coupled product in Methanol. Add 10 wt% Pd/C (0.1 eq by weight).
-
Purge the vessel with H2 gas and stir vigorously under a balloon (1 atm) for 6 hours at room temperature.
-
Validation: NMR analysis of an aliquot should confirm the disappearance of the olefinic protons at δ 6.2–6.5 ppm.
-
Filter the catalyst through Celite. To the filtrate, add Hydrazine Hydrate (3.0 eq) and reflux for 2 hours.
-
Filter the resulting phthalhydrazide, and isolate the target amine via standard basic workup.
Quantitative Performance Comparison
The following table summarizes the empirical performance metrics of both routes, allowing researchers to select the methodology that aligns with their specific operational constraints.
| Metric | Route A: Friedel-Crafts | Route B: Heck Coupling | Analytical Significance |
| Overall Yield | 35 – 42% | 65 – 72% | Route B minimizes material loss across fewer discrete isolations. |
| Regioselectivity | ~85:15 (2- vs 1-isomer) | >99:1 (Strictly 2-isomer) | Route B eliminates the need for complex chromatographic separation of regioisomers. |
| Step Count | 4 distinct transformations | 3 distinct transformations | Route B reduces operational time by telescoping the reduction/deprotection. |
| E-Factor (Waste) | High (~45 kg waste/kg product) | Moderate (~20 kg waste/kg product) | Route A generates significant aluminum and TFA waste streams. |
| Primary Impurity | Isomeric amines, secondary amines | Phthalhydrazide traces, Pd residues | Route B requires rigorous metal-scavenging (e.g., SiliaMetS® Thiol) for API-grade purity. |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram to multi-gram scale) | Route A is preferred for early bulk scale-up due to inexpensive reagents. |
Mechanistic Workflow Visualization
The following diagram maps the strategic divergence and convergence of the two synthetic methodologies.
Figure 1: Comparative synthetic workflows for Route A (Friedel-Crafts) and Route B (Heck Coupling).
Conclusion & Recommendations
For laboratories prioritizing regiochemical purity and atom economy , the Heck Cross-Coupling (Route B) is the superior choice. The initial investment in palladium catalysts is offset by the elimination of tedious regioisomer separations. Conversely, for process chemists requiring kilogram-scale bulk intermediates where transition-metal exclusion is necessary, the Classical Friedel-Crafts (Route A) remains the most economically viable path, provided that rigorous crystallization or distillation protocols are established to purge the 1-substituted isomer.
References
-
Cao, X., et al. "Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Prediger, P., et al. "Substrate-Directable Heck Reactions with Arenediazonium Salts. The Regio- and Stereoselective Arylation of Allylamine Derivatives and Applications in the Synthesis of Naftifine and Abamines." The Journal of Organic Chemistry, ACS Publications.[Link]
Standard Operating Procedure: Safe Handling and Disposal of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
As a Senior Application Scientist, I recognize that proper chemical waste management extends far beyond basic regulatory compliance; it is the cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a specialized structural motif frequently utilized in neuropharmacological drug development and complex organic synthesis.
Due to its unique structural combination—a highly lipophilic tetrahydronaphthalene (tetralin) core coupled with a reactive primary alkylamine—this compound presents specific physicochemical hazards. This guide provides a self-validating, step-by-step protocol for its disposal, ensuring that your laboratory operations remain safe, compliant, and scientifically rigorous.
Chemical Profiling & Mechanistic Risk Assessment
Before executing any disposal protocol, we must understand why the chemical behaves the way it does. Effective safety protocols are built on causality, not just rote memorization.
-
The Alkylamine Moiety (Reactivity Hazard): The propan-1-amine side chain acts as a strong Brønsted-Lowry base. If inadvertently mixed with acidic waste streams, it will undergo a rapid, exothermic neutralization reaction. This heat generation can lead to solvent boil-off, dangerous pressure buildup, and catastrophic container rupture. Furthermore, nitrogen-containing compounds require specific atmospheric controls during destruction to prevent the release of toxic nitrogen oxides (NOx).
-
The Tetralin Core (Environmental Hazard): The 5,6,7,8-tetrahydronaphthalene ring is highly lipophilic, granting the molecule a high partition coefficient (LogP). Mechanistically, this means the compound will readily bioaccumulate in aquatic ecosystems and resist standard aqueous wastewater treatment processes. Therefore, drain disposal is strictly prohibited under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [1].
Operational Workflow for Disposal
The following step-by-step methodology ensures that the waste is safely segregated, contained, and prepared for final destruction. Every step includes a self-validating check to prevent operator error.
Step 1: Waste Segregation (The Self-Validating Check)
Causality: Mixing incompatible waste is the leading cause of laboratory fires and toxic gas exposures.
-
Assess the State: Determine if the amine waste is a pure solid, an aqueous solution, or dissolved in an organic solvent.
-
Verify pH Compatibility: If the amine is in solution, verify that the receiving waste carboy does not contain strong acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid).
-
Self-Validation Check: Apply a single drop of the intended receiving waste stream to a pH test strip. If the pH is < 4, DO NOT combine it with this basic amine waste.
-
-
Route to the Correct Stream:
-
Organic Non-Halogenated: If dissolved in methanol, ethanol, or ethyl acetate.
-
Organic Halogenated: If dissolved in dichloromethane (DCM) or chloroform.
-
Solid Waste: For contaminated Kimwipes, gloves, or pure solid residues.
-
Step 2: Containment and Labeling
Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible and leak-proof to prevent fugitive emissions and protect laboratory personnel [2].
-
Select the Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as basic amines can slowly corrode certain metals over time.
-
Tag Immediately: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Nomenclature: Label clearly with the full chemical name: "Waste 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine" along with the exact solvent composition. Do not use structural abbreviations or shorthand.
Step 3: Satellite Accumulation Area (SAA) Management
Causality: Accumulating waste indefinitely increases the ambient fire load and exposure risk within the laboratory environment.
-
Placement: Store the sealed container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented, fire-rated under-hood cabinet).
-
Secondary Containment: Ensure a secondary containment tray is used to catch potential leaks.
-
Monitor Limits: Strictly adhere to institutional and federal accumulation limits [3].
Table 1: Quantitative SAA Limits and Storage Parameters
| Parameter | Regulatory Limit / Standard | Mechanistic Rationale |
| Max Volume (General Waste) | 55 Gallons | Limits fire load and potential spill severity in the lab. |
| Max Volume (Acutely Toxic) | 1 Quart (or 1 kg solid) | Minimizes lethal exposure risk from high-toxicity agents. |
| Max Storage Duration (SAA) | Up to 6 months (varies by state) | Prevents degradation of plastic containers and peroxide formation in solvents. |
| Secondary Containment | 110% of the largest container | Ensures complete capture if the primary vessel fails catastrophically. |
Final Disposal and Destruction
Once SAA limits are reached, the waste must be transferred to the central accumulation area by your Environmental Health and Radiation Safety (EHRS) department.
-
Turnkey Lab Packing: Waste management contractors will utilize a "Lab Pack" process, safely consolidating the amine waste with compatible flammable or toxic organics according to Department of Transportation (DOT) hazmat shipping regulations [4].
-
High-Temperature Incineration: The ultimate fate of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is high-temperature incineration at an EPA-permitted RCRA facility. The extreme thermal environment (>1000°C) is required to fully cleave the highly stable tetralin ring, preventing the formation of persistent polycyclic aromatic hydrocarbons (PAHs). Simultaneously, specialized exhaust scrubbers capture the NOx emissions generated from the destruction of the amine group.
Visualizing the Protocols
To ensure immediate comprehension of these critical safety pathways, refer to the logical workflows below.
Chemical waste segregation and decision pathway for amine derivatives.
End-to-end logistical workflow from laboratory generation to final thermal destruction.
References
-
Environmental Protection Agency (EPA) . Standardized Analytical Methods for Environmental Restoration (SAM) & RCRA Guidelines. Available at: [Link]
-
Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories (OSHA & EPA Compliance). Available at: [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety (EHRS) . Laboratory Chemical Waste Management Guidelines. Available at: [Link]
-
Environmental Marketing Services (EMS) . Waste Disposal in Laboratory: Turnkey Lab Pack Services and DOT Regulations. Available at: [Link]
Sources
Navigating the Safe Handling of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information for the handling of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, a compound with a structural backbone that necessitates specific safety considerations due to its aromatic amine and tetralin moieties. Our goal is to empower you with the knowledge to work safely, efficiently, and confidently.
Understanding the Hazard: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, emphasizing the causality behind each selection.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., Viton, Neoprene). Double-gloving is recommended.[6][7] | Aromatic amines can permeate standard laboratory gloves.[7] Chemically resistant materials provide a more robust barrier to prevent skin contact and absorption.[4] Double-gloving adds an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical which could cause serious eye damage.[8][9] A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities.[10] | Protects the skin from accidental splashes and contact. Flame-resistant material is a precaution against the combustible nature of tetralin derivatives.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary, especially in poorly ventilated areas or when generating aerosols.[1][10] | Protects against the inhalation of harmful vapors or aerosols, which can cause respiratory irritation or other toxic effects.[8][11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a well-ventilated, cool, and dry area away from oxidizing agents and sources of ignition.[2][3][5]
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
-
Ventilation: All handling of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][9] Do not eat, drink, or smoke in the laboratory.[3][8]
-
Preventing Static Discharge: Take measures to prevent the buildup of electrostatic charge, as tetralin derivatives can be flammable.[4][5]
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: Collect all waste materials, including contaminated gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.[3][4]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove contaminated clothing while under a safety shower.[15][16] Seek immediate medical attention.[17] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.[9] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4][9] Seek immediate medical attention. |
Spill Response
The appropriate response to a chemical spill depends on its size and the associated hazards.
Minor Spill (Contained within a fume hood):
-
Alert: Inform colleagues in the immediate area.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[13][14]
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[15]
Major Spill (Outside of a fume hood):
-
Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.[16]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.[16]
-
Assist: Provide emergency responders with information about the spilled chemical.
Visualizing the Workflow: A Step-by-Step Guide
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard Operating Procedure for Handling 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. spanlab.in [spanlab.in]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety | Personal Protective Equipment (PPE) | Eurofins [eurofins.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. product.lottechem.com [product.lottechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. safety.charlotte.edu [safety.charlotte.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
